molecular formula C9H9NO4 B105353 2-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 85743-02-8

2-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No.: B105353
CAS No.: 85743-02-8
M. Wt: 195.17 g/mol
InChI Key: WOLYDIFKLNALLS-UHFFFAOYSA-N
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Description

2-Amino-4-(methoxycarbonyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLYDIFKLNALLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537835
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85743-02-8
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
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Foundational & Exploratory

"2-Amino-4-(methoxycarbonyl)benzoic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid is a chemical intermediate with the CAS number 85743-02-8. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary application as a key building block in the development of novel antifungal agents.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While extensive experimental data is not widely published, a summary of its known and predicted properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 85743-02-8[1]
IUPAC Name This compound[1]
Physical Form Solid[1]
Melting Point 213 °C (predicted)[1]
Boiling Point 397.7±32.0 °C (predicted)[1]
pKa 4.51±0.10 (predicted)[1]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound
TechniqueDataSource
Mass Spectrometry MS (M+H)⁺ = 196[1]

Experimental Protocols

The primary documented use of this compound is as an intermediate in the synthesis of quinazolinone-based fungal efflux pump inhibitors.[1]

Synthesis of this compound

A general method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]

Reaction: Hydrogenation of methyl 3-nitro-4-carboxybenzoate.

Procedure:

  • A suspension of methyl 3-nitro-4-carboxybenzoate (10.0 g, 44.4 mmol) is prepared in a 1:1 mixture of methanol and water (50 mL).

  • To this suspension, 5% Palladium on carbon (Pd/C) (4.0 g) is added as a catalyst.

  • The mixture is placed under a hydrogen atmosphere (50 psi).

  • The reaction is allowed to proceed for 16 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: Approximately 75% (6.51 g).[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a class of compounds known as quinazolinone fungal efflux pump inhibitors.[1] These inhibitors are being investigated for their ability to potentiate the efficacy of existing antifungal drugs, such as fluconazole, against resistant strains of pathogenic fungi like Candida albicans and Candida glabrata.[2][3][4] The mechanism of action involves the inhibition of ABC-type efflux pumps, which are responsible for actively transporting antifungal agents out of the fungal cell, thereby conferring resistance.[2][3][4]

Synthesis and Mechanism of Action Workflow

The following diagram illustrates the role of this compound in the synthesis of quinazolinone fungal efflux pump inhibitors and their mechanism of action.

G cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action start Methyl 3-nitro-4-carboxybenzoate intermediate This compound start->intermediate Hydrogenation (Pd/C) final_product Quinazolinone Derivative intermediate->final_product Multi-step Synthesis drug Antifungal Drug (e.g., Fluconazole) pump ABC Efflux Pump final_product->pump Inhibits fungal_cell Fungal Cell drug->fungal_cell Enters pump->drug Pumps out inhibition Inhibition efflux Efflux

Caption: Synthesis of quinazolinone inhibitors and their mechanism of action.

Safety Information

For detailed safety information, including hazard statements and precautionary measures, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

"2-Amino-4-(methoxycarbonyl)benzoic acid" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-(methoxycarbonyl)benzoic acid

CAS Number: 85743-02-8

This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating workflows and relationships with Graphviz diagrams.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, makes it a versatile intermediate for creating more complex molecules.[1][2] The compound typically appears as a solid.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 85743-02-8[3]
Molecular Formula C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [3]
Physical Form Solid
Purity ≥97%
Storage Temperature 2-8°C, Protected from light, Argon charged
InChI Key WOLYDIFKLNALLS-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is not available in the search results, typical spectroscopic characteristics for related aminobenzoic acids provide insight into the expected data.

Table 2: Spectroscopic Information

Spectrum TypeDescriptionSource
¹H NMR A ¹H NMR spectrum in DMSO-d₆ for a related compound, 2-amino-4-methoxybenzoic acid, shows characteristic peaks for the aromatic protons, the amino group, and the methoxy group.[4][5][4][5]
IR The infrared spectrum of aminobenzoic acids typically shows characteristic absorption bands for the amino and carboxyl groups, as well as the benzene ring.[6][6]
MS Mass spectral analysis of a similar compound, 2-amino-4-methoxybenzoic acid, showed an (M+H)⁺ peak at 196, corresponding to its molecular weight.

Synthesis and Experimental Protocols

The synthesis of aminobenzoic acid derivatives often involves the reduction of a corresponding nitro compound. A general procedure for the synthesis of a related compound, 2-amino-4-methoxybenzoic acid, involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid.[4][5]

Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzoic Acid

This protocol is adapted from the synthesis of a structurally similar compound and serves as a representative example.[4][5]

  • Dissolution: Dissolve 4-methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (80 mL).[4][5]

  • Catalyst Addition: Add a 10% palladium on carbon catalyst (e.g., 300 mg) to the solution.[4][5]

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.[4][5]

  • Filtration: Upon completion, filter the reaction mixture through celite to remove the palladium catalyst.[4][5]

  • Concentration: Concentrate the filtrate to dryness under reduced pressure to yield the final product.[4][5]

G General Synthesis Workflow start Starting Material (e.g., 4-Methoxy-2-nitrobenzoic acid) process1 Dissolution in Solvent (e.g., Methanol) start->process1 process2 Addition of Catalyst (e.g., 10% Pd/C) process1->process2 process3 Hydrogenation Reaction (Room Temperature, 18h) process2->process3 process4 Filtration (Removal of Catalyst) process3->process4 process5 Concentration (Under Reduced Pressure) process4->process5 end_product Final Product (2-Amino-4-methoxybenzoic Acid) process5->end_product

Caption: General workflow for the synthesis of an aminobenzoic acid derivative.

Applications in Research and Drug Development

This compound and its analogs are valuable intermediates in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals.[7] Their utility stems from the presence of multiple reactive functional groups that allow for further chemical modifications.

  • Pharmaceutical Intermediates: These compounds are key building blocks in the synthesis of various pharmaceutical agents.[1][7] For instance, related structures are used in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

  • Peptide Synthesis: Unnatural amino acids like 2-Amino-4-bromobenzoic acid, a related compound, are incorporated into peptides to enhance their pharmacological properties, such as increased stability and receptor affinity.[8]

  • Specialty Chemicals: They also serve as precursors for the production of dyes, pigments, and polymers.[7]

G Applications of this compound Analogs central_node This compound and Analogs app1 Pharmaceutical Synthesis central_node->app1 app2 Drug Discovery central_node->app2 app3 Specialty Chemicals central_node->app3 app4 Agrochemical Synthesis central_node->app4 sub_app1a NSAIDs app1->sub_app1a sub_app1b Therapeutic Agents app1->sub_app1b sub_app2a Peptidomimetics app2->sub_app2a sub_app2b Structure-Activity Relationship Studies app2->sub_app2b sub_app3a Dyes and Pigments app3->sub_app3a sub_app3b Polymers app3->sub_app3b sub_app4a Herbicides app4->sub_app4a sub_app4b Fungicides app4->sub_app4b

Caption: Logical relationships of applications for aminobenzoic acid analogs.

Safety and Handling

Proper safety precautions are essential when handling this compound and related compounds. It is important to consult the Safety Data Sheet (SDS) for detailed information.[9][10]

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]

General Handling Precautions:

  • Use in a well-ventilated area.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

G Safe Handling Workflow start Start: Handling the Compound step1 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->step1 step2 Use in a Well-Ventilated Area (e.g., Fume Hood) step1->step2 step3 Weigh and Handle with Care (Avoid Dust Inhalation) step2->step3 step4 After Handling: Wash Hands Thoroughly step3->step4 step5 Store Properly (Cool, Dry, Well-Ventilated) step4->step5 end End: Safe Storage step5->end

Caption: A logical workflow for the safe handling of chemical compounds.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document details synthetic pathways, experimental protocols, and the pharmacological relevance of its derivatives, presenting quantitative data in structured tables and visualizing workflows and pathways using Graphviz.

Introduction

This compound, also known as 4-carbomethoxy-anthranilic acid, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The anthranilic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide will focus on the practical synthesis of the title compound and explore the potential of its derivatives in the development of novel therapeutics.

Synthesis of this compound

The most viable synthetic route to this compound involves a two-step process starting from dimethyl 2-nitroterephthalate. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Dimethyl 2-nitroterephthalate Step1 Catalytic Hydrogenation Start->Step1 Intermediate Dimethyl 2-aminoterephthalate Step1->Intermediate Step2 Selective Monohydrolysis Intermediate->Step2 End This compound Step2->End

Caption: Overall synthetic workflow for this compound.

Step 1: Catalytic Hydrogenation of Dimethyl 2-nitroterephthalate

The first step involves the reduction of the nitro group of dimethyl 2-nitroterephthalate to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

A detailed experimental protocol for this step is provided below, based on established industrial methods.[1]

Experimental Protocol: Synthesis of Dimethyl 2-aminoterephthalate

  • Materials:

    • Dimethyl 2-nitroterephthalate

    • Isopropanol (solvent)

    • Noble metal catalyst (e.g., 5% Pd/C)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation kettle, dissolve dimethyl 2-nitroterephthalate in isopropanol.

    • Add the catalyst to the solution.

    • Introduce hydrogen gas into the kettle.

    • Maintain the reaction at a temperature of 80-100°C and a pressure of 0.3-2.5 MPa.

    • After the reaction is complete (monitored by a suitable method, e.g., TLC or HPLC), cool the mixture.

    • The product, dimethyl 2-aminoterephthalate, is obtained through cooling, centrifugation, and drying.

  • Quantitative Data:

    • Raw material conversion rate: 100%[1]

    • Product purity (chromatographic): ≥ 99%[1]

    • Yield: ≥ 95%[1]

Table 1: Quantitative Data for the Synthesis of Dimethyl 2-aminoterephthalate

ParameterValue
Starting MaterialDimethyl 2-nitroterephthalate
ProductDimethyl 2-aminoterephthalate
CatalystNoble metal (e.g., 5% Pd/C)
SolventIsopropanol
Temperature80-100 °C
Pressure0.3-2.5 MPa
Conversion Rate100%
Product Purity (HPLC)≥ 99%
Yield≥ 95%
Step 2: Selective Monohydrolysis of Dimethyl 2-aminoterephthalate

The second and final step is the selective hydrolysis of one of the two methyl ester groups of dimethyl 2-aminoterephthalate to yield the desired this compound. This selective transformation can be challenging, as hydrolysis can often lead to a mixture of the starting diester, the desired mono-acid, and the di-acid. A highly efficient method for the selective monohydrolysis of symmetric diesters has been developed, which can be adapted for this synthesis.[2][3]

Experimental Protocol: Selective Monohydrolysis of Dimethyl 2-aminoterephthalate

  • Materials:

    • Dimethyl 2-aminoterephthalate

    • Tetrahydrofuran (THF)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 0.25 M)

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate for extraction

    • Sodium sulfate (Na₂SO₄) for drying

  • Procedure:

    • Dissolve dimethyl 2-aminoterephthalate in a mixture of THF and water at 0°C.

    • Slowly add a diluted aqueous NaOH solution (1.0-1.2 equivalents) to the stirred mixture at 0°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC) until the starting diester is consumed.

    • Upon completion, acidify the reaction mixture with HCl at 0°C.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by a suitable method, such as column chromatography on silica gel.

Table 2: General Quantitative Data for Selective Monohydrolysis of Symmetric Diesters

ParameterDetails
Reaction TypeSelective Monohydrolysis
ReagentsTHF, aqueous NaOH
Temperature0 °C
Reaction Time30-60 minutes (typical)
YieldHigh to near-quantitative (reported for other symmetric diesters)

Derivatives of this compound and Their Applications in Drug Development

The core structure of this compound offers multiple points for chemical modification, including the amino group, the carboxylic acid, and the aromatic ring. These modifications can lead to a diverse library of derivatives with a wide range of biological activities.

Derivatization Core This compound Amino_Mod Amino Group Modification (e.g., Acylation, Alkylation) Core->Amino_Mod Carboxyl_Mod Carboxylic Acid Modification (e.g., Amidation, Esterification) Core->Carboxyl_Mod Ring_Mod Aromatic Ring Modification (e.g., Halogenation, Sulfonylation) Core->Ring_Mod Derivatives Diverse Derivatives Amino_Mod->Derivatives Carboxyl_Mod->Derivatives Ring_Mod->Derivatives

Caption: Potential sites for derivatization of this compound.

Derivatives of the closely related anthranilic acid have shown significant promise in various therapeutic areas:

  • Anti-inflammatory and Analgesic Agents: N-acylated and N-arylated anthranilic acid derivatives have been extensively studied for their anti-inflammatory and analgesic properties.[4] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.

  • Anticancer Agents: Certain anthranilic acid derivatives have demonstrated potent anticancer activity. For instance, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid is an important intermediate in the synthesis of the antipsychotic drug amisulpride, which has also been investigated for its potential in cancer therapy.[5][6] The mechanisms of action for these anticancer agents can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival.

While specific signaling pathway data for derivatives of this compound is not extensively available in the public domain, the general mechanisms of action for anthranilic acid-based drugs often involve the modulation of inflammatory or proliferative signaling cascades.

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Signaling Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Proliferation Cell Proliferation Survival Signaling_Cascade->Proliferation Anthranilic_Derivatives Anthranilic Acid Derivatives Anthranilic_Derivatives->COX_Enzymes Inhibition Anthranilic_Derivatives->Signaling_Cascade Modulation

Caption: General signaling pathways potentially modulated by anthranilic acid derivatives.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

Table 3: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 85743-02-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and tabulated quantitative data provide a solid foundation for researchers to synthesize this valuable intermediate. Furthermore, the exploration of its derivatives and their potential applications in drug development highlights the importance of this compound in medicinal chemistry. The provided visualizations of the synthetic workflow, derivatization possibilities, and relevant signaling pathways offer a clear and concise overview for professionals in the field. Further research into the specific biological activities of novel derivatives of this compound is warranted and holds the potential for the discovery of new therapeutic agents.

References

The Multifaceted Biological Activities of 2-Amino-4-(methoxycarbonyl)benzoic Acid Analogues: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse biological activities exhibited by analogues of 2-Amino-4-(methoxycarbonyl)benzoic acid. The following sections detail the quantitative biological data, experimental methodologies for key assays, and the underlying signaling pathways associated with these compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Quantitative Biological Activity Data

The analogues of this compound and related benzoic acid derivatives have been investigated for a wide array of therapeutic applications. The biological activities are summarized below, with quantitative data presented for comparative analysis.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A series of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were synthesized and evaluated for their potential in treating Alzheimer's disease by targeting human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE).[1]

CompoundTargetKi (nM)[1]
6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted)hCA I33.00 ± 0.29
6e (cyclohexanone-substituted)hCA II18.78 ± 0.09
6f (2,2-dimethyl-1,3-dioxan-4-one-substituted)AChE13.62 ± 0.21
VLA-4 Antagonism

Benzoic acid derivatives have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes.[2]

CompoundTargetIC50 (nM)[2]
12l VLA-40.51
Cytotoxic Activity in Cancer Cell Lines

Derivatives of 2-amino-1,4-naphthoquinone-benzamide, which share a common structural motif with the topic compounds, have demonstrated significant cytotoxic effects against various cancer cell lines.[3]

CompoundCell LineIC50 (µM)[3]
5e MDA-MB-231 (Breast Cancer)Data not specified, but noted as most potent
5e SUIT-2 (Pancreatic Cancer)Data not specified, but noted as most potent
5e HT-29 (Colon Cancer)Data not specified, but noted as most potent
Cisplatin (Control) MDA-MB-231 (Breast Cancer)Synthesized compounds were more potent
Cisplatin (Control) SUIT-2 (Pancreatic Cancer)Synthesized compounds were less potent
Cisplatin (Control) HT-29 (Colon Cancer)Most synthesized compounds were more potent

Novel anthraquinone-based benzenesulfonamide analogues have also been evaluated for their anti-proliferative activity against several cancer cell lines.[4]

CompoundCell LineConditionIC50 (µM)[4]
5c MDA-MB-231Normoxic48.10 ± 3.23
5c MDA-MB-231Hypoxic46.23 ± 3.93
5c MCF-7Normoxic34.33 ± 2.85
5c MCF-7Hypoxic28.12 ± 1.72
5c HepG2Normoxic61.36 ± 5.75
5c HepG2Hypoxic69.43 ± 5.16
Staurosporine (Control) MDA-MB-231Normoxic10.30 ± 0.51
Staurosporine (Control) MDA-MB-231Hypoxic10.55 ± 0.84
Staurosporine (Control) MCF-7Normoxic7.81 ± 0.59
Staurosporine (Control) MCF-7Hypoxic7.65 ± 0.73
Staurosporine (Control) HepG2Normoxic18.71 ± 1.45
Staurosporine (Control) HepG2Hypoxic17.78 ± 0.97

Detailed Experimental Protocols

Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays

The inhibitory activities of the synthesized methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives against hCA I, hCA II, and AChE were determined using in vitro direct enzymatic tests.[1] The specific protocols are detailed below:

Human Carbonic Anhydrase (hCA) Inhibition Assay:

  • Enzyme Source: Purified human carbonic anhydrase isoenzymes I and II.

  • Substrate: 4-nitrophenyl acetate.

  • Method: The assay measures the esterase activity of the CA isoenzymes. The rate of 4-nitrophenol formation, resulting from the hydrolysis of the substrate, is monitored spectrophotometrically at 400 nm.

  • Procedure:

    • A solution of the enzyme in Tris-SO4 buffer (pH 7.4) is prepared.

    • The test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance is recorded over time.

    • The inhibition constant (Ki) is calculated by plotting the substrate concentration versus the initial velocity of the reaction in the presence and absence of the inhibitor.

Acetylcholinesterase (AChE) Inhibition Assay:

  • Enzyme Source: Commercially available acetylcholinesterase from electric eel.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Method: This assay is based on the Ellman's method. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Procedure:

    • The enzyme solution is prepared in a phosphate buffer (pH 8.0).

    • The test compound and DTNB are added to the enzyme solution.

    • The mixture is incubated for a specified period.

    • The reaction is started by the addition of the substrate, ATCI.

    • The absorbance is measured at 412 nm at regular intervals.

    • The percentage of inhibition is calculated, and the Ki value is determined from dose-response curves.

VLA-4 Antagonist Activity Assay

The inhibitory activity of the benzoic acid derivatives against VLA-4 was determined using a cell-based adhesion assay.[2]

  • Cell Line: A cell line expressing VLA-4 (e.g., Jurkat cells).

  • Ligand: Vascular cell adhesion molecule-1 (VCAM-1).

  • Method: The assay measures the ability of the test compounds to inhibit the adhesion of VLA-4 expressing cells to immobilized VCAM-1.

  • Procedure:

    • Microtiter plates are coated with VCAM-1.

    • VLA-4 expressing cells are fluorescently labeled (e.g., with calcein-AM).

    • The labeled cells are pre-incubated with various concentrations of the test compounds.

    • The cell-compound mixture is then added to the VCAM-1 coated plates and incubated.

    • Non-adherent cells are washed away.

    • The fluorescence of the adherent cells is measured using a fluorescence plate reader.

    • The IC50 value is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of the 2-amino-1,4-naphthoquinone-benzamide derivatives were evaluated against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines using the MTT assay.[3]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Method: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for a few hours.

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Inhibition of TNFα/NFκB and iNOS/NO Pathways in Bladder Cancer

An aminobenzoic acid derivative, DAB-1, has been shown to inhibit tumor growth and metastasis in murine models of bladder cancer by targeting chronic inflammation.[5] The proposed mechanism involves the inhibition of the TNFα/NFκB and iNOS/NO signaling pathways.

TNF_NFkB_iNOS_Pathway cluster_nucleus Inside Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NFκB (p65/p50) NFkB_active Active NFκB Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to Promoter Proliferation Cell Proliferation NFkB_active->Proliferation iNOS iNOS iNOS_gene->iNOS Transcription & Translation NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Pro-inflammatory Responses NO->Inflammation DAB1 DAB-1 (Aminobenzoic Acid Derivative) DAB1->IKK Inhibits DAB1->NFkB_active Inhibits Nuclear Translocation Apoptosis_Induction_Workflow CancerCells Cancer Cells (e.g., MDA-MB-231, SUIT-2, HT-29) Treatment Treatment with 2-Amino-1,4-naphthoquinone- benzamide Derivatives (5a-n) CancerCells->Treatment MTT MTT Assay for Cytotoxicity (IC50) Treatment->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Hoechst Hoechst 33258 Staining (Morphological Analysis) Treatment->Hoechst SubG1 Increased Sub-G1 Population CellCycle->SubG1 Apoptosis Apoptosis Induction SubG1->Apoptosis ApoptoticChanges Observation of Apoptotic Morphology (e.g., Chromatin Condensation) Hoechst->ApoptoticChanges ApoptoticChanges->Apoptosis

References

"2-Amino-4-(methoxycarbonyl)benzoic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid is a valuable bifunctional building block in organic synthesis, possessing amino, carboxylic acid, and methyl ester functionalities. This unique arrangement of reactive groups on an aromatic scaffold makes it a versatile precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds with significant biological and pharmaceutical activities. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on practical experimental details for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 85743-02-8
Appearance White to off-white crystalline solid
Melting Point 113-117 °C
Solubility Slightly soluble in Chloroform and Methanol
pKa (Predicted)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine.

Logical Workflow for Synthesis

start Start: 4-Methyl-3-nitrobenzoic acid esterification Step 1: Fischer Esterification (Methanol, Acid Catalyst) start->esterification intermediate Intermediate: Methyl 4-methyl-3-nitrobenzoate esterification->intermediate reduction Step 2: Catalytic Hydrogenation (H2, Pd/C or Ra-Ni) intermediate->reduction product Product: this compound reduction->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid (Model Reaction)

  • Materials: 3-Amino-4-methylbenzoic acid (1.0 eq), Anhydrous Methanol (approx. 25 mL per 1 g of acid), Thionyl chloride (2.2 eq).

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: Reduction of a Nitroarene (General Procedure)

The following is a general and effective method for the reduction of an aromatic nitro group to an amine.

  • Materials: Methyl 4-methyl-3-nitrobenzoate (1.0 eq), Methanol (approx. 30 mL per 1 g of ester), 10% Palladium on carbon (Pd/C) or Raney Nickel (approx. 5% by weight of the starting material), Hydrogen gas.

  • Procedure:

    • Dissolve the nitro-ester in methanol in a hydrogenation vessel.

    • Add the catalyst to the solution.

    • Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

    • Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas to a pressure of 40-50 psi.

    • Stir the reaction mixture vigorously at room temperature for 8-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[1]

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Application in the Synthesis of Heterocycles: Quinazolin-4(3H)-ones

This compound is an excellent precursor for the synthesis of substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The general synthetic strategy involves the condensation of the aminobenzoic acid with a suitable reagent to form the pyrimidinone ring.

General Reaction Scheme for Quinazolinone Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_1 This compound Product Product: Substituted Quinazolin-4(3H)-one Reactant_1->Product Reactant_2 Acylating/Condensing Agent (e.g., Formamide, Amide, Orthoester) Reactant_2->Product Conditions Heat (Optional: Catalyst) Conditions->Product Building_Block This compound Synthesis Heterocyclic Synthesis Building_Block->Synthesis Quinazolinone Quinazolinone Derivative Synthesis->Quinazolinone Target Biological Target (e.g., Kinase, GPCR) Quinazolinone->Target Pathway Signaling Pathway (e.g., PI3K/Akt/mTOR) Target->Pathway Effect Biological Effect (e.g., Anticancer, Anti-inflammatory) Pathway->Effect

References

The Pivotal Role of 2-Amino-4-(methoxycarbonyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid, a derivative of the versatile anthranilic acid scaffold, represents a significant starting point in the synthesis of a diverse array of biologically active compounds. While not extensively studied as an independent therapeutic agent, its strategic functional group arrangement—a nucleophilic amine, a carboxylic acid, and a methyl ester—renders it a valuable building block in medicinal chemistry. This technical guide delves into the synthesis, derivatization, and therapeutic potential of compounds originating from this core structure, providing detailed experimental methodologies, quantitative biological data, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₉H₉NO₄--INVALID-LINK--
Molecular Weight 195.17 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 85743-02-8--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Storage Temperature 2-8°C, Protected from light--INVALID-LINK--

Synthesis of Bioactive Derivatives

The chemical versatility of this compound allows for its derivatization into a multitude of compound classes with significant therapeutic potential. The primary reaction handles are the amino and carboxylic acid groups, enabling the formation of amides, esters, and heterocyclic systems.

General Synthetic Workflow for Amide Derivatives

A common synthetic route involves the acylation of the amino group, followed by further modifications. This workflow is a cornerstone for creating libraries of N-substituted anthranilates for biological screening.

Amide Synthesis Workflow start This compound step1 N-Acylation start->step1 reagent Acid Chloride / Anhydride (R-COCl or (RCO)2O) reagent->step1 intermediate N-Acyl-2-amino-4-(methoxycarbonyl)benzoic acid derivative step1->intermediate step2 Further Derivatization (e.g., Ester Hydrolysis, Amidation) intermediate->step2 product Bioactive Amide Derivative step2->product Enzyme Inhibition Workflow cluster_0 In Vitro Assay enzyme Purified Enzyme (e.g., Carbonic Anhydrase) mix Incubate Enzyme with Inhibitor enzyme->mix inhibitor Test Compound (Derivative of 2-Amino-4- (methoxycarbonyl)benzoic acid) inhibitor->mix substrate Substrate (e.g., 4-Nitrophenyl acetate) reaction Add Substrate & Monitor Reaction substrate->reaction mix->reaction data Measure Reaction Rate reaction->data analysis Calculate IC50 Value data->analysis

The Untapped Potential of 2-Amino-4-(methoxycarbonyl)benzoic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(methoxycarbonyl)benzoic acid is a structurally intriguing aromatic compound with the potential for diverse applications in drug discovery. While direct pharmacological data on this specific molecule is limited in the public domain, its core scaffold is present in a variety of bioactive molecules, suggesting its utility as a key building block or starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound by examining the established biological activities of its structural analogs. We will explore its potential as a scaffold for developing antimycobacterial agents, kinase inhibitors, and modulators of key signaling pathways. This document also includes detailed experimental protocols for the synthesis and biological evaluation of related compounds, which can be adapted for the investigation of novel derivatives of this compound.

Introduction: The Promise of a Versatile Scaffold

The anthranilic acid moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring both an amino and a methoxycarbonyl group, offers unique opportunities for chemical modification and the exploration of diverse chemical spaces. Its bifunctional nature allows for the introduction of various pharmacophoric features, making it an attractive starting point for the design of new drugs targeting a wide range of diseases.

This guide will delve into the potential therapeutic areas where this compound and its derivatives could make a significant impact, drawing parallels from the known biological activities of structurally related compounds.

Potential Therapeutic Applications

Based on the pharmacological profiles of its analogs, this compound holds promise in the following therapeutic areas:

Antimicrobial Agents

Derivatives of aminobenzoic acids have shown significant potential as antimicrobial agents. For instance, a series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates have been synthesized and evaluated for their antimycobacterial activity. Several of these compounds exhibited potent activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, outperforming standard drugs like ciprofloxacin.[1][2] This suggests that the aminobenzoic acid core can be functionalized to develop novel treatments for mycobacterial infections.

Kinase Inhibitors for Oncology and Virology

The aminobenzoic acid scaffold has been successfully employed in the design of kinase inhibitors. Notably, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as potent inhibitors of Casein Kinase 2, Alpha (CSNK2A), a key enzyme implicated in cancer and viral infections, including SARS-CoV-2.[3] The benzoic acid moiety in these inhibitors plays a crucial role in binding to the target protein. This highlights the potential of this compound as a starting point for the development of novel kinase inhibitors.

Modulation of Cell Signaling Pathways

Aberrant cell signaling is a hallmark of many diseases, including cancer. The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is linked to various malignancies. A series of 2-methoxybenzamide derivatives have been developed as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[4] The structural similarity of this compound to the core of these inhibitors suggests its potential as a scaffold for developing new modulators of this and other critical signaling pathways.

Anti-inflammatory and Analgesic Agents

Structurally related compounds, such as methyl 2-amino-4-methylbenzoate, are utilized as intermediates in the synthesis of analgesics and anti-inflammatory drugs.[5] This historical application of similar scaffolds underscores the potential of this compound derivatives in the development of new treatments for pain and inflammation.

Quantitative Data from Structurally Related Compounds

To provide a tangible basis for the potential of this compound, the following tables summarize quantitative data from studies on its structural analogs.

Table 1: Antimycobacterial Activity of Benzoate Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideM. avium subsp. paratuberculosis< 0.25[1][2]
2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideM. avium subsp. paratuberculosis0.5[1][2]
2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideM. avium subsp. paratuberculosis1[1][2]
Ciprofloxacin (Standard)M. avium subsp. paratuberculosis2[1][2]

Table 2: Kinase Inhibition Profile of a Pyrazinylbenzoic Acid Derivative

CompoundTarget KinaseIC50 (nM)Reference
6-isopropoxyindole analogue of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidCSNK2A< 10[3]

Table 3: Hedgehog Pathway Inhibition by a Methoxybenzamide Derivative

CompoundAssayIC50 (nM)Reference
Compound 21 (a 2-methoxybenzamide derivative)Hedgehog Pathway Inhibition20[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, which can be adapted for the synthesis and evaluation of novel derivatives of this compound.

General Synthesis of Aminobenzoic Acid Derivatives

This protocol describes a general method for the synthesis of amide derivatives from an aminobenzoic acid precursor, which can be adapted for this compound.

Workflow for Amide Synthesis

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling Acid This compound Reflux Reflux Acid->Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reflux Acyl_Chloride Acyl Chloride Intermediate Reflux->Acyl_Chloride Coupling Condensation Acyl_Chloride->Coupling Amine Primary/Secondary Amine Amine->Coupling Base Triethylamine Base->Coupling Solvent DMF Solvent->Coupling Product Amide Product Coupling->Product

Caption: General workflow for the synthesis of amide derivatives.

Procedure:

  • A solution of the substituted benzoic acid (1 eq.) in thionyl chloride (excess) is refluxed for 3 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.

  • The acyl chloride is dissolved in an appropriate solvent such as dimethylformamide (DMF).

  • To this solution, the desired amine (1.1 eq.) and a base like triethylamine (1.2 eq.) are added.

  • The reaction mixture is stirred at room temperature overnight.

  • The product is isolated by extraction and purified by column chromatography.

Antimycobacterial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

Workflow for MIC Determination

G Compound_Prep Prepare serial dilutions of test compound Incubation Inoculate compound dilutions and incubate Compound_Prep->Incubation Inoculum_Prep Prepare standardized mycobacterial inoculum Inoculum_Prep->Incubation Readout Visually assess for growth inhibition Incubation->Readout MIC_Determination Determine MIC (lowest concentration with no visible growth) Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth).

  • A standardized inoculum of the mycobacterial strain is prepared and added to each well.

  • The plates are incubated at the optimal growth temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Workflow for Kinase Inhibition Assay

G Assay_Setup Prepare assay buffer with kinase, substrate, and ATP Compound_Addition Add test compound at various concentrations Assay_Setup->Compound_Addition Reaction Incubate to allow for phosphorylation Compound_Addition->Reaction Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction->Detection IC50_Calculation Calculate IC50 value from dose-response curve Detection->IC50_Calculation

Caption: General workflow for a kinase inhibition assay.

Procedure:

  • The kinase, its specific substrate, and ATP are combined in an assay buffer.

  • The test compound is added to the reaction mixture at various concentrations.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is currently sparse, the evidence from its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. Its synthetic tractability and the proven bioactivity of related compounds in diverse therapeutic areas, including infectious diseases, oncology, and inflammation, make it a compelling starting point for novel drug design and development programs.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives of this compound. High-throughput screening against a panel of relevant biological targets, guided by the insights presented in this guide, could unlock the full therapeutic potential of this promising chemical entity. The detailed experimental protocols provided herein offer a solid foundation for initiating such a research endeavor.

References

A Technical Guide to the Structure-Activity Relationship of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid, a derivative of benzoic acid with an amino group at the ortho position, serves as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties. This technical guide focuses on the structure-activity relationships (SAR) of anthranilic acid analogs, with a particular interest in the core structure of 2-amino-4-(substituted)benzoic acids. While specific and extensive SAR studies on "2-Amino-4-(methoxycarbonyl)benzoic acid" are not widely published, this document synthesizes findings from research on related anthranilic acid derivatives to provide insights into the key structural features governing their biological effects.

Core Structure and Numbering

The foundational structure for this guide is anthranilic acid. The numbering of the benzene ring is crucial for discussing the position of various substituents.

Caption: Numbering of the anthranilic acid scaffold.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various anthranilic acid derivatives, providing a basis for understanding their SAR.

Table 1: Cytotoxicity of 4-Substituted Benzenesulfonamides of Anthranilic Acid [1]

Compound4'-Substituent (X)Cell LineIC50 (µg/mL)
5NO2MOLT-315.71
7CH3MOLT-332.88
8ClMOLT-333.96

Table 2: Anti-inflammatory Activity of N-Substituted Anthranilic Acid Derivatives [2]

CompoundModificationAnti-inflammatory Activity (%)ED50 (mg/kg)
5N-phenyl substituted51.0551.05
Phenylbutazone (Control)-47.23-

Table 3: Antitubercular Activity and Physicochemical Properties of Anthranilic Acid Derivatives [3]

CompoundModificationlogDPlasma Protein Binding (%)
1N-(3,4-dichlorobenzoyl)2.54 - 4.10High
2N-(3,4-dichlorobenzoyl)2.54 - 4.10High
12Acylsulfonamide derivative2.54 - 4.10High
16N-Boc protected2.54 - 4.10High
18Pyrazole introductionDecreased lipophilicityHigh

Structure-Activity Relationship Analysis

Based on the available data, several key SAR trends for anthranilic acid derivatives can be identified:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the benzoic acid ring significantly influences cytotoxicity. Electron-withdrawing groups, such as a nitro group (NO2), have been shown to enhance cytotoxic activity against MOLT-3 cells compared to electron-donating (CH3) or halogen (Cl) substituents.[1]

  • N-Substitution: Modification of the amino group is a common strategy to modulate the biological activity of anthranilic acid. N-phenyl substitution has been associated with potent anti-inflammatory effects.[2] The introduction of bulky and hydrophobic substituents on the nitrogen, such as in antitubercular agents, is often preferred for activity.[3]

  • Carboxylic Acid Group Modification: The carboxylic acid moiety is a critical feature. Its bioisosteric replacement with groups like tetrazoles or its conversion to acylsulfonamides can be explored to modulate physicochemical properties and biological activity.[3] However, for some activities, such as antitubercular effects, the carboxylic acid itself is crucial for the mechanism of action, which may involve intrabacterial acidification.[3]

  • Impact of Halogenation: The introduction of halogens, particularly larger halogens, can correlate with an increase in biological activity, as observed in some series of anthranilic acid derivatives.[3]

Caption: SAR flowchart for anthranilic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis and biological evaluation of anthranilic acid derivatives.

General Synthesis of N-Substituted Anthranilic Acid Derivatives[2]
  • Bromination of Anthranilic Acid: Anthranilic acid is reacted with bromine to yield 5-bromoanthranilic acid.

  • N-Alkylation: The resulting 5-bromoanthranilic acid is reacted with ethyl chloroacetate to produce 5-bromo-N-(ethylanthranilic) acid.

  • Reaction with Semicarbazide: The product from the previous step is reacted with semicarbazide hydrochloride to yield 5-Bromo-N-(semicarbazido carbonyl methyl) anthranilic acid.

  • Cyclization/Dehydration: The final compound is obtained through dehydration with sulfuric acid, affording 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5,'-ylmethyl) anthranilic acid.

Cytotoxicity Assay (MTT Method)[4]
  • Cell Seeding: Human cancer cell lines (e.g., A549, Bel7402, HCT-8) are seeded into 96-well plates at an appropriate density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow arrow arrow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (formazan formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

The anthranilic acid scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of substitutions at the nitrogen and the 4-position of the benzene ring, as well as modifications of the carboxylic acid group. While a comprehensive SAR study specifically for this compound is lacking in the public domain, the principles derived from related analogs provide a strong foundation for the rational design and optimization of new compounds based on this core structure. Future research should aim to systematically explore the chemical space around this specific molecule to unlock its full therapeutic potential.

References

Technical Guide: Solubility Profile of 2-Amino-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4-(methoxycarbonyl)benzoic acid. Due to the limited availability of direct quantitative data for this specific molecule, this guide combines qualitative information with quantitative data from structurally analogous compounds to offer a robust profile. It includes detailed experimental protocols for solubility determination and visual diagrams of key workflows relevant to its synthesis and analysis.

Introduction to this compound

This compound, with the molecular formula C₉H₉NO₄, is an organic compound that belongs to the class of aminobenzoic acid derivatives.[1] Its structure, featuring an amino group, a carboxylic acid group, and a methoxycarbonyl group attached to a benzene ring, imparts a degree of polarity and the capacity for hydrogen bonding. These characteristics are key determinants of its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential role in pharmaceutical contexts.

Solubility Profile

For a more practical understanding, the following table presents quantitative solubility data for a closely related and structurally similar compound, 4-Aminobenzoic acid (p-Aminobenzoic acid, PABA). This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of Structurally Similar Compound: 4-Aminobenzoic Acid

SolventTemperature (°C)Solubility (mg/L)Reference
Water255,390[2]
Water306,110[2][3]
Boiling Water1001 g in 90 mL[2]
Ethanol-1 g in 8 mL[2]
Ether-1 g in 60 mL[2]
Ethyl Acetate-Soluble[2]
Glacial Acetic Acid-Soluble[2]
Benzene-Slightly Soluble[2]
Petroleum Ether-Practically Insoluble[2]

Factors Influencing Solubility:

  • pH: The solubility of aminobenzoic acids is highly dependent on pH.[4][5] In acidic solutions, the amino group is protonated, and in alkaline solutions, the carboxylic acid group is deprotonated, both of which generally increase aqueous solubility.[6]

  • Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[5]

  • Solvent Polarity: Polar solvents are expected to be more effective at solvating this polar molecule.

Experimental Protocols

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for obtaining accurate data for this compound.[7][8]

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9] The agitation time should be determined experimentally to find the point at which the concentration of the dissolved compound no longer changes.[10]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle.[10] Then, carefully separate the saturated solution from the undissolved solid. This can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved particles. Adsorption of the compound to the filter should be checked and accounted for.[4]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[9]

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

  • Verification (for aqueous solutions): Measure the pH of the saturated solution at the end of the experiment, as it is a critical parameter for ionizable compounds.[7]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes relevant to the study of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent in a vial prep2 Seal the vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Place in shaker sep1 Allow solid to settle equil1->sep1 Remove from shaker sep2 Filter or Centrifuge to get clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 Transfer supernatant quant2 Analyze concentration (e.g., HPLC, UV-Vis) quant1->quant2 quant3 Calculate Solubility quant2->quant3 G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactant1 p-Aminobenzoic Acid (or derivative) step1 Combine reactants and catalyst reactant1->step1 reactant2 Alcohol (e.g., Methanol) reactant2->step1 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->step1 step2 Heat mixture at reflux step1->step2 step3 Cool to room temperature step2->step3 step4 Neutralize with base (e.g., Na₂CO₃) step3->step4 step5 Precipitate forms step4->step5 step6 Vacuum filter the precipitate step5->step6 step7 Wash with cold water step6->step7 step8 Dry the final product step7->step8

References

An In-depth Technical Guide on the Stability and Degradation of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability and degradation data for 2-Amino-4-(methoxycarbonyl)benzoic acid is limited in publicly available literature. This guide synthesizes information from studies on structurally similar compounds, including aminobenzoic acids and their esters, to provide a comprehensive framework for understanding its potential stability profile and for designing appropriate analytical studies.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its chemical stability and degradation pathways is crucial for ensuring its quality, safety, and efficacy in its intended applications. This technical guide provides an overview of the potential stability challenges and degradation mechanisms of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and provides visual representations of potential degradation pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting stability and degradation studies.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Solid
Storage Conditions Keep in dark place, Inert atmosphere, 2-8°C[1]

Potential Degradation Pathways

Based on the functional groups present in this compound (an aromatic amine, a methyl ester, and a carboxylic acid), several degradation pathways can be anticipated.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-amino-terephthalic acid and methanol. The rate of hydrolysis is influenced by pH and the presence of co-solvents[2]. While the predicted hydrolysis time for the related compound methyl 2-aminobenzoate is in the range of several months to years under neutral conditions, this can be accelerated under stress conditions[3].

Oxidation

The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, light, and metal ions. Oxidation of aromatic amines can lead to the formation of a complex mixture of colored degradation products, including nitroso and nitro derivatives, as well as dimers and polymers[3][4][5].

Photodegradation

Aromatic compounds containing amino and carboxylic acid functionalities are often susceptible to photodegradation upon exposure to ultraviolet (UV) light. For related aminobenzoic acids, photodegradation can involve complex pathways, including polymerization and oxidation of the amino group to a nitro group, followed by hydroxylation[6]. The pH of the medium can significantly impact the rate and pathway of photodegradation[7].

Thermal Degradation

At elevated temperatures, aminobenzoic acids can undergo decarboxylation, leading to the loss of carbon dioxide from the carboxylic acid group[8][9]. Sublimation may also occur at temperatures below the melting point[9]. The remaining aromatic structure may further fragment at higher temperatures[8].

A summary of the potential degradation of this compound under different stress conditions is provided in Table 2.

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic/Basic Hydrolysis Ester Hydrolysis2-amino-terephthalic acid, Methanol
**Oxidation (e.g., H₂O₂) **Oxidation of the amino groupNitroso derivatives, Nitro derivatives, Dimerization/Polymerization products
Photolysis (UV light) PhotodegradationPolymerization products, Oxidized derivatives (e.g., nitro derivatives)
Thermal Decarboxylation4-(methoxycarbonyl)aniline, Carbon dioxide

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[10]. The following are detailed protocols for subjecting this compound to various stress conditions.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol)[11]. Use this stock solution for the following stress studies.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • If the compound is poorly soluble, a co-solvent can be used[10].

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.

  • Control:

    • Prepare a control sample by diluting the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.

Oxidative Degradation
  • Procedure:

    • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis.

  • Control:

    • Prepare a control sample by diluting the stock solution with an equal volume of purified water and storing it under the same conditions.

Photolytic Degradation
  • Procedure:

    • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a photochemically transparent container (e.g., quartz) to a light source that produces both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter[11].

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same environmental conditions (excluding light).

    • Analyze the samples at appropriate time intervals.

Thermal Degradation (Solid State)
  • Procedure:

    • Place a known amount of the solid compound in a suitable container (e.g., a glass vial).

    • Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • At each time point, withdraw a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

  • Control:

    • Store a control sample of the solid compound at room temperature.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is required to separate the parent compound from its degradation products[12].

  • Column: A C18 column is commonly used for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation A This compound B 2-amino-terephthalic acid A->B H+ or OH- C This compound D Oxidized Products (Nitroso, Nitro, Dimers) C->D [O] E This compound F 4-(methoxycarbonyl)aniline + CO2 E->F Heat (Δ) G Forced Degradation Experimental Workflow start Start prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Identify Degradants & Determine Degradation Rate analyze->data end End data->end

References

"2-Amino-4-(methoxycarbonyl)benzoic acid" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive literature review of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis, chemical properties, and known applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Identifiers

This compound is an organic compound with the chemical formula C₉H₉NO₄.[1] It is also known by its IUPAC name, 2-amino-4-methoxycarbonylbenzoic acid.[1] This compound serves as a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NO₄PubChem[1]
Molecular Weight195.17 g/mol PubChem[1]
CAS Number85743-02-8PubChem[1]
IUPAC Name2-amino-4-methoxycarbonylbenzoic acidPubChem[1]
Monoisotopic Mass195.05315777 DaPubChem[1]

Synthesis of this compound

The primary synthesis route for this compound found in the literature is through the reduction of a nitro-substituted precursor.

Synthesis from Methyl 3-nitro-4-carboxybenzoate

A common method involves the hydrogenation of methyl 3-nitro-4-carboxybenzoate.[2] This reaction utilizes a palladium on carbon (Pd/C) catalyst.[2]

Experimental Protocol:

A suspension of 4-(methoxycarbonyl)-2-nitrobenzoic acid (10.0 g, 44.4 mmol) with 5% Pd/C (4.0 g) is prepared in a 1:1 mixture of MeOH/H₂O (50 mL).[2] The mixture is then placed under hydrogenation conditions (H₂, 50 psi) for 16 hours.[2] Upon completion, the reaction mixture is filtered through a Celite pad and washed with MeOH.[2] The filtrate is concentrated to yield the final product.[2]

Table 2: Synthesis Reaction Data

Starting MaterialReagentsProductYieldSource
Methyl 3-nitro-4-carboxybenzoate5% Pd/C, H₂This compound75%ChemicalBook[2]

Below is a workflow diagram illustrating the synthesis process.

G cluster_0 Synthesis Workflow start Start: Methyl 3-nitro-4-carboxybenzoate step1 Suspend in MeOH/H₂O with 5% Pd/C start->step1 step2 Hydrogenate (H₂, 50 psi, 16h) step1->step2 step3 Filter through Celite pad step2->step3 step4 Wash with MeOH step3->step4 step5 Concentrate filtrate step4->step5 end End Product: this compound step5->end

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the available literature. However, mass spectral analysis has been reported.

Table 3: Mass Spectrometry Data

Analysis TypeResultSource
Mass Spectral AnalysisMS (M+H) = 196ChemicalBook[2]

Biological Activities and Applications

While direct biological activities of this compound are not extensively documented, its role as an intermediate in the synthesis of biologically active compounds is noted. For instance, the related compound, Methyl 3-Amino-4-carboxybenzoate, is utilized as an intermediate in the preparation of quinazolinone derivatives that act as fungal efflux pump inhibitors.[2] This suggests that this compound may serve as a building block in the development of novel therapeutic agents.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The following diagram outlines the logical relationship of the reported hazards.

G cluster_1 GHS Hazard Statements compound This compound h302 H302: Harmful if swallowed compound->h302 h315 H315: Causes skin irritation compound->h315 h319 H319: Causes serious eye irritation compound->h319 h335 H335: May cause respiratory irritation compound->h335

Caption: GHS hazard classifications for the compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Amino-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield a high-purity product suitable for further synthetic steps and drug development research.

Introduction

This compound is a substituted aromatic compound containing both an amino and a carboxyl functional group, making it an important building block in medicinal chemistry. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. This document outlines two primary purification techniques: recrystallization and flash column chromatography, along with an HPLC method for purity assessment.

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a hot solvent and then allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For this compound, a mixed solvent system of ethanol and water is often effective.

2.1.1. Experimental Protocol for Recrystallization

  • Solvent Selection: Begin by determining the optimal solvent ratio. A mixture of ethanol and water is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to wet the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add hot water dropwise until the solid completely dissolves. Be cautious not to add an excess of solvent.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

2.1.2. Data Presentation: Recrystallization

ParameterValue
Starting Material Weight (g)e.g., 5.0
Solvent SystemEthanol/Water
Final Product Weight (g)e.g., 4.2
Yield (%)e.g., 84%
Initial Purity (%)e.g., 90%
Final Purity (%)e.g., >99%
Melting Point (°C)Literature value

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

2.1.3. Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_drying Drying crude_product Crude Product add_solvent Add Ethanol/Water crude_product->add_solvent heat_stir Heat and Stir add_solvent->heat_stir hot_filtration Hot Filtration heat_stir->hot_filtration cool_solution Cool Solution hot_filtration->cool_solution collect_crystals Collect Crystals cool_solution->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.

2.2.1. Experimental Protocol for Flash Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A common starting mobile phase is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). The polarity of the mobile phase can be gradually increased by increasing the percentage of methanol to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

2.2.2. Data Presentation: Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseDichloromethane/Methanol Gradient
Starting Material Weight (g)e.g., 2.0
Final Product Weight (g)e.g., 1.5
Yield (%)e.g., 75%
Initial Purity (%)e.g., 85%
Final Purity (%)e.g., >99%

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

2.2.3. Workflow for Column Chromatography

Column_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of a compound. A reverse-phase HPLC method is suitable for this compound.

3.1.1. Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.[5]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[5] A gradient elution may be necessary to separate all impurities.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.

3.1.2. Data Presentation: HPLC Analysis

ParameterValue
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradiente.g., 10-90% B over 15 min
Flow Rate1.0 mL/min
Detection Wavelengthe.g., 254 nm
Retention TimeTo be determined experimentally
Purity (%)>99%

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

3.1.3. Workflow for HPLC Analysis

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Purified Sample dissolve Dissolve in Mobile Phase sample->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for the purity assessment of this compound by HPLC.

References

"2-Amino-4-(methoxycarbonyl)benzoic acid" reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-Amino-4-(methoxycarbonyl)benzoic acid. This compound, also known as 1-methyl 2-aminoterephthalate, is a valuable building block in organic synthesis and medicinal chemistry.

I. Introduction

This compound is a bifunctional aromatic compound containing both an amino and a carboxyl group, along with a methyl ester. This unique arrangement of functional groups makes it a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Its derivatives have been explored for their utility as scaffolds in drug discovery, drawing from the broader importance of aminobenzoic acids in medicinal chemistry.

II. Synthetic Protocols

The primary and most efficient method for the synthesis of this compound is through the reduction of its corresponding nitro precursor, 2-Nitro-4-(methoxycarbonyl)benzoic acid. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile.

A. Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of 2-Nitro-4-(methoxycarbonyl)benzoic acid using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent.

Experimental Protocol:

Materials:

  • 2-Nitro-4-(methoxycarbonyl)benzoic acid

  • Methanol (MeOH), anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask or hydrogenation vessel (e.g., Parr apparatus)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2-Nitro-4-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.

B. Synthesis via Transfer Hydrogenation

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor in the presence of a catalyst. Ammonium formate is a common and effective hydrogen donor.

Experimental Protocol:

Materials:

  • 2-Nitro-4-(methoxycarbonyl)benzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Diatomaceous earth

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-Nitro-4-(methoxycarbonyl)benzoic acid (1.0 eq) in methanol in a round-bottom flask, add 10% Palladium on carbon (5-10 mol%).

  • To this suspension, add ammonium formate (3-5 eq) in portions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization.

III. Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

ParameterCatalytic HydrogenationTransfer Hydrogenation
Starting Material 2-Nitro-4-(methoxycarbonyl)benzoic acid2-Nitro-4-(methoxycarbonyl)benzoic acid
Catalyst 10% Palladium on carbon10% Palladium on carbon
Catalyst Loading 5-10 mol%5-10 mol%
Reducing Agent Hydrogen gasAmmonium formate
Solvent MethanolMethanol
Temperature Room TemperatureReflux
Pressure 1-4 atmAtmospheric
Reaction Time 4-24 hours1-6 hours
Typical Yield >90%>90%

IV. Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Aminobenzoic acid derivatives are recognized as privileged scaffolds in the design of novel therapeutic agents.

  • Building Block for Heterocyclic Synthesis: The presence of the amino and carboxylic acid groups allows for the construction of various heterocyclic ring systems, which are prevalent in many drug molecules.

  • Scaffold for Kinase Inhibitors: The aminobenzoic acid core can serve as a template for the design of kinase inhibitors by providing key hydrogen bonding interactions with the hinge region of the kinase domain.

  • Precursor for Bioactive Amides and Esters: The functional groups can be readily modified to generate libraries of amides and esters for screening against various biological targets.

V. Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway Synthesis of this compound cluster_conditions Reaction Conditions Start 2-Nitro-4-(methoxycarbonyl)benzoic acid Product This compound Start->Product Reduction Catalyst Catalyst: 10% Pd/C Reducing_Agent Reducing Agent: H₂ gas or Ammonium Formate Solvent Solvent: Methanol

Caption: Synthetic route from the nitro precursor.

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

Experimental_Workflow Workflow for Catalytic Hydrogenation step1 Step 1 Dissolve starting material in Methanol step2 Step 2 Add Pd/C catalyst step1->step2 step3 Step 3 Purge with N₂ then H₂ step2->step3 step4 Step 4 Pressurize with H₂ and stir step3->step4 step5 Step 5 Monitor reaction completion (TLC/HPLC) step4->step5 step6 Step 6 Filter to remove catalyst step5->step6 step7 Step 7 Concentrate the filtrate step6->step7 step8 Step 8 Purify by recrystallization step7->step8

Caption: Step-by-step experimental workflow.

Analytical methods for the characterization of "2-Amino-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methods for the comprehensive characterization of 2-Amino-4-(methoxycarbonyl)benzoic acid is presented for researchers, scientists, and professionals in drug development. This document outlines detailed protocols for various analytical techniques essential for confirming the identity, purity, and structure of this compound.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. A summary of its key physicochemical properties is provided below.

PropertyValueReference
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 85743-02-8[1]
Appearance Solid
Purity ≥97%
Storage Conditions 2-8°C, Protected from light
InChI Key WOLYDIFKLNALLS-UHFFFAOYSA-N[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol
  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system equipped with a UV detector.

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm
Expected Retention Time Dependent on the specific system and conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common derivatization technique.

Experimental Protocol
  • Derivatization :

    • Place approximately 1 mg of the sample in a reaction vial.

    • Add 100 µL of an anhydrous solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions :

    • GC System : A gas chromatograph coupled to a mass spectrometer.

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature : 230°C.

    • MS Quadrupole Temperature : 150°C.

    • Acquisition Mode : Full scan (m/z 50-500).

ParameterCondition
Derivatization Agent BSTFA with 1% TMCS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 100°C (2 min), then 10°C/min to 280°C (10 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Expected m/z fragments Analysis of the mass spectrum of the derivatized compound would be required for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the carbon-hydrogen framework.

Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumental Parameters :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Experiments : ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.

  • Data Processing : Process the acquired data using appropriate software to obtain the final spectra.

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H 7.8-8.0d1HH adjacent to COOH
Aromatic-H 6.5-6.7m2HOther aromatic protons
NH₂ 5.0-6.0br s2HAmino group
OCH₃ 3.8-3.9s3HMethoxycarbonyl group
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
C=O (acid) 168-172Carboxylic acid carbon
C=O (ester) 165-168Methoxycarbonyl carbon
Aromatic C-NH₂ 150-155Carbon attached to amino group
Aromatic C-COOCH₃ 140-145Carbon attached to methoxycarbonyl group
Aromatic C-H 110-135Aromatic carbons with hydrogen
Aromatic C-COOH 115-120Carbon attached to carboxylic acid
OCH₃ 50-55Methoxy carbon

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol
  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amino) 3300-3500
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)
C-H Stretch (Aromatic) 3000-3100
C=O Stretch (Carboxylic Acid) 1680-1710
C=O Stretch (Ester) 1730-1750
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1250-1350
C-O Stretch 1000-1300

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound, which is crucial for confirming the empirical and molecular formula.

Experimental Protocol
  • Sample Preparation : A small, accurately weighed amount of the dried sample (1-3 mg) is used.

  • Instrumentation : An elemental analyzer is used to perform the combustion analysis.

  • Data Analysis : The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values for a pure compound.

ElementTheoretical % for C₉H₉NO₄
Carbon (C) 55.38%
Hydrogen (H) 4.65%
Nitrogen (N) 7.18%
Oxygen (O) 32.79%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample of 2-Amino-4- (methoxycarbonyl)benzoic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR (Functional Groups) Sample->FTIR EA Elemental Analysis (Composition) Sample->EA HPLC HPLC (Purity) Dissolution->HPLC GCMS GC-MS (Structure/Impurities) Dissolution->GCMS NMR NMR (Structure Elucidation) Dissolution->NMR Data Data Interpretation and Comparison HPLC->Data GCMS->Data NMR->Data FTIR->Data EA->Data Report Final Characterization Report Data->Report

Caption: General experimental workflow for the characterization of this compound.

Logical Relationships of Analytical Methods

G cluster_info Information Obtained cluster_tech Analytical Technique Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR EA Elemental Analysis Compound->EA Purity Purity & Quantification MolWeight Molecular Weight & Fragmentation Structure Structural Connectivity FuncGroups Functional Groups Composition Elemental Composition HPLC->Purity GCMS->MolWeight NMR->Structure FTIR->FuncGroups EA->Composition

Caption: Relationship between analytical techniques and the information they provide for characterization.

References

Application Notes and Protocols for the Analysis of 2-Amino-4-(methoxycarbonyl)benzoic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of "2-Amino-4-(methoxycarbonyl)benzoic acid" using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the absence of publicly available experimental spectra for this specific compound, this guide furnishes predicted data based on the analysis of structurally similar molecules and computational prediction tools.

Overview

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and confirmation are critical for its use in research and development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, aiding in its identification.

Molecular Structure:

Chemical Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from analyses of related compounds such as methyl 2-aminobenzoate and methyl 4-aminobenzoate, and supplemented with data from NMR prediction software. The proposed solvent for data acquisition is DMSO-d₆, which is suitable for dissolving substituted benzoic acids.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.85d8.41H
H-57.42dd8.4, 1.61H
H-37.28d1.61H
-NH₂5.90s (broad)-2H
-COOCH₃3.85s-3H
-COOH12.50s (broad)-1H
Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)168.5
C-4 (-COOCH₃)166.2
C-2 (-C-NH₂)151.0
C-4 (-C-COOCH₃)134.5
C-6131.8
C-5124.5
C-3121.0
C-1 (-C-COOH)115.0
-COOCH₃52.5

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve characteristic losses of the substituent groups. The predicted data is based on common fragmentation pathways for aromatic esters and aminobenzoic acids.

Predicted Electron Ionization (EI-MS) Fragmentation
m/zProposed Fragment IonNeutral Loss
195[M]⁺-
178[M - OH]⁺•OH
164[M - OCH₃]⁺•OCH₃
150[M - COOH]⁺•COOH
136[M - COOCH₃]⁺•COOCH₃
120[M - COOH - NH₂]⁺•COOH, •NH₂
92[C₆H₄NH₂]⁺CO, COOH, CH₃

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solute is completely dissolved.

  • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

4.1.2. Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker)

  • Spectral Width: 0-14 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

4.1.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol (GC-MS)

Due to the polarity and low volatility of the carboxylic acid, derivatization may be necessary for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is esterification (e.g., with diazomethane or a silylating agent like BSTFA) to convert the carboxylic acid to its methyl or silyl ester. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis.

4.2.1. Sample Preparation (for LC-MS)

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

4.2.2. LC-ESI-MS Parameters

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: Electrospray Ionization (ESI) source coupled to a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive and/or Negative.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

4.2.3. Data Analysis

  • Extract the total ion chromatogram (TIC).

  • Generate the mass spectrum for the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern for structural confirmation.

Visualizations

The following diagrams illustrate the general workflows for the analytical procedures described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire 1H and 13C Spectra filter->nmr process Process FID nmr->process analyze Analyze Spectra process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR analysis of this compound.

Logical_Relationship_MS cluster_data Mass Spectrometry Data cluster_interpretation Interpretation cluster_conclusion Conclusion mol_ion Molecular Ion Peak (m/z 195) mol_weight Confirm Molecular Weight mol_ion->mol_weight frag_ions Fragment Ions frag_path Propose Fragmentation Pathways frag_ions->frag_path struct_confirm Structural Confirmation mol_weight->struct_confirm frag_path->struct_confirm

Caption: Logical data analysis process for mass spectrometry.

Application Notes and Protocols: 2-Amino-4-(methoxycarbonyl)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-4-(methoxycarbonyl)benzoic acid as a unique building block in solid-phase synthesis (SPS). The incorporation of this non-proteinogenic amino acid analog offers a strategic advantage in the design and synthesis of novel peptides, peptidomimetics, and small molecule libraries. Its distinct structural features—an aromatic scaffold, a reactive amine group, and a methyl ester—provide opportunities for creating compounds with enhanced pharmacological properties and for further chemical diversification.

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of large numbers of compounds.[1][2][3] The use of unnatural amino acids, such as this compound, is a powerful strategy to introduce conformational constraints, improve metabolic stability, and provide handles for post-synthetic modifications.[4] This document outlines the protocols for incorporating this building block into peptide chains and for its use in the generation of diverse chemical libraries.

Key Advantages of Incorporating this compound

  • Conformational Rigidity: The benzene ring imparts a rigid structure to the peptide backbone, which can be crucial for locking the molecule into a bioactive conformation and enhancing receptor affinity.[4]

  • Metabolic Stability: Peptides containing unnatural amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[4]

  • Scaffold for Diversification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization or for creating branched structures.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[5][6]

Fmoc Protection of this compound

Prior to its use in solid-phase synthesis, the amino group of this compound must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1N HCl

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring amino acid solution at room temperature.

  • Stir the reaction mixture overnight.

  • Acidify the mixture to pH 2 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-2-amino-4-(methoxycarbonyl)benzoic acid.

Solid-Phase Synthesis Workflow

The following is a general protocol for the incorporation of Fmoc-2-amino-4-(methoxycarbonyl)benzoic acid into a peptide sequence on a Rink Amide resin.[7]

Materials:

  • Rink Amide resin[7]

  • Fmoc-protected amino acids

  • Fmoc-2-amino-4-(methoxycarbonyl)benzoic acid

  • N,N-Dimethylformamide (DMF)[7]

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)[7]

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[8]

  • N,N-Diisopropylethylamine (DIPEA)[4]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[4]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-2-amino-4-(methoxycarbonyl)benzoic Acid: Follow the same coupling procedure as in step 3, using Fmoc-2-amino-4-(methoxycarbonyl)benzoic acid.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Solid-Phase Synthesis Parameters

ParameterValueNotes
Resin TypeRink AmideFor C-terminal amide peptides.[7]
Resin Loading0.5 mmol/gTypical loading capacity.
Scale0.1 mmolStandard laboratory scale.
Amino Acid Excess3 equivalentsTo drive the coupling reaction to completion.
Coupling ReagentHBTU/HOBtCommon and efficient coupling system.
Coupling Time2 hoursStandard reaction time.
Deprotection Reagent20% Piperidine/DMFFor Fmoc group removal.[7]
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂OFor cleavage from resin and side-chain deprotection.[4]

Table 2: Example Characterization Data for a Synthesized Peptide

AnalysisResult
Crude Purity (RP-HPLC)>85%
Purified Purity (RP-HPLC)>98%
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated vs. found

Visualizations

G cluster_0 Solid-Phase Synthesis Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Coupling of First Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Incorporation of Fmoc-2-amino-4- (methoxycarbonyl)benzoic acid Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat 6. Repeat Deprotection and Coupling Cycles Wash2->Repeat Cleavage 7. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification 8. Precipitation & Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for solid-phase synthesis.

G cluster_1 Advantages of Unnatural Amino Acid Incorporation UAA This compound Rigidity Conformational Rigidity UAA->Rigidity Aromatic Ring Stability Metabolic Stability UAA->Stability Non-natural structure Diversification Scaffold for Diversification UAA->Diversification Methyl Ester Bioactivity Enhanced Bioactivity & Pharmacokinetics Rigidity->Bioactivity Stability->Bioactivity Diversification->Bioactivity

Caption: Benefits of using unnatural amino acids.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methoxycarbonyl)benzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and an electrophilic carboxylic acid, allows for selective derivatization at either position, enabling the synthesis of a diverse array of more complex molecules. The presence of the methyl ester provides an additional site for modification or can influence the reactivity of the adjacent carboxylic acid.

These application notes provide detailed protocols for the derivatization of this compound at both the amino and carboxylic acid functionalities. The described methods are foundational for the synthesis of novel compounds for drug discovery, the development of functional materials, and as intermediates for further chemical transformations.

Derivatization Strategies

The derivatization of this compound can be strategically directed to one of its three functional groups: the amino group, the carboxylic acid, or the methyl ester. Selective transformation requires careful consideration of reaction conditions and, in some cases, the use of protecting groups to prevent unwanted side reactions. The two primary derivatization pathways explored in these notes are N-acylation of the amino group and modification of the carboxylic acid group.

Section 1: N-Acylation of the Amino Group

The amino group of this compound is a primary nucleophile and readily undergoes acylation with various acylating agents to form amide derivatives. This is a common strategy to introduce diverse structural motifs and modulate the biological activity of the resulting compounds.

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (e.g., Aniline, Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for N-Acylation Reactions (Representative)

The following table summarizes representative yields for amide coupling reactions of benzoic acid analogs with various amines under standard conditions. While specific data for this compound is not extensively published, these examples provide an expected range of efficiency for the described protocol.

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)
4-Bromobenzoic AcidAnilineEDC, HOBt, DIPEADMF1288
2-Aminobenzoic AcidBenzylamineHATU, DIPEADMF492
4-Methoxybenzoic AcidPiperidineEDC, HOBt, TEADCM1685

Diagram of N-Acylation Workflow:

Nacylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Starting Materials Mixing Mixing at 0°C Start->Mixing Reagents Coupling Reagents Reagents->Mixing Solvent Anhydrous Solvent Solvent->Mixing Stirring Stirring at RT Mixing->Stirring Quench Quench & Extract Stirring->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Purify->Product CarboxylicAcid_Derivatization cluster_esterification Esterification cluster_products Products cluster_amidation Amidation (with Amino Group Protection) Start This compound Fischer Fischer Esterification (Alcohol, H+) Start->Fischer Alkylation Alkylation (Alkyl Halide, Base) Start->Alkylation Amidation Amide Coupling (Amine, Coupling Reagent) Start->Amidation Diester Diester Derivative Fischer->Diester Alkylation->Diester Amide_Product Amide-Ester Derivative Amidation->Amide_Product

Application Notes and Protocols for 2-Amino-4-(methoxycarbonyl)benzoic acid: Acylation and Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective N-acylation and esterification of 2-Amino-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The procedures outlined below are designed to achieve high selectivity and yield, addressing the challenges posed by the molecule's bifunctional nature.

Selective N-Acylation of this compound

The selective acylation of the amino group in this compound is a crucial step in the synthesis of many bioactive molecules. The presence of a free carboxylic acid and a methyl ester necessitates a chemoselective approach to avoid unwanted side reactions. The following protocol describes a common and effective method using an acid chloride in the presence of a non-nucleophilic base.

Reaction Scheme:

Caption: General scheme for the N-acylation of this compound.

Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of this compound to yield 2-Acetamido-4-(methoxycarbonyl)benzoic acid.

Materials and Reagents:

ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material
Acetyl chlorideReagent gradeVariousAcylating agent
PyridineAnhydrousVariousBase and solvent
Dichloromethane (DCM)AnhydrousVariousReaction solvent
1 M Hydrochloric acid (HCl)Reagent gradeVariousFor work-up
Saturated sodium bicarbonate (NaHCO₃)Reagent gradeVariousFor work-up
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeVariousDrying agent
Ethyl acetateReagent gradeVariousFor extraction and chromatography
HexanesReagent gradeVariousFor chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and a slight excess of anhydrous pyridine (1.2 eq).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2 x volume), water (1 x volume), and saturated sodium bicarbonate solution (1 x volume).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Expected):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
2-Acetamido-4-(methoxycarbonyl)benzoic acidC₁₁H₁₁NO₅237.21>90>98

Logical Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DCM/Pyridine cool Cool to 0 °C start->cool add_reagent Add Acetyl Chloride cool->add_reagent react Stir at RT (2-4h) add_reagent->react monitor Monitor by TLC react->monitor quench Dilute & Wash monitor->quench dry Dry Organic Layer quench->dry purify Purify (Recrystallization/Chromatography) dry->purify end Isolated Product purify->end

Caption: Workflow for the N-acylation of this compound.

Selective Esterification of this compound

The esterification of the carboxylic acid group in this compound can be achieved selectively using the Fischer-Speier esterification method. This acid-catalyzed reaction is typically performed using an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Reaction Scheme:

Caption: General scheme for the esterification of this compound.

Experimental Protocol: Ethyl Esterification

This protocol details the synthesis of Methyl 2-amino-4-(ethoxycarbonyl)benzoate.

Materials and Reagents:

ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material
EthanolAnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Saturated sodium bicarbonate (NaHCO₃)Reagent gradeVariousFor neutralization
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeVariousDrying agent
Ethyl acetateReagent gradeVariousFor extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the effervescence ceases.

  • Extraction and Isolation: Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Expected):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Methyl 2-amino-4-(ethoxycarbonyl)benzoateC₁₂H₁₅NO₄237.25>85>97

Signaling Pathway of Fischer-Speier Esterification

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_regeneration Catalyst Regeneration CarboxylicAcid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H+ ActivatedCarbonyl Protonated Carbonyl (Electrophilic) Protonation->ActivatedCarbonyl Tetrahedral_Intermediate Tetrahedral Intermediate ActivatedCarbonyl->Tetrahedral_Intermediate Alcohol Alcohol (Nucleophile) Alcohol->Tetrahedral_Intermediate Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Elimination of Water Proton_Transfer->Water_Leaves Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Ester Product Deprotonation->Ester Catalyst_Regen H+ Catalyst Regenerated Deprotonation->Catalyst_Regen

Caption: Mechanism of Fischer-Speier Esterification.

Application Notes and Protocols: Handling and Storage of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2-Amino-4-(methoxycarbonyl)benzoic acid in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound for research and development purposes.

Compound Information

Chemical Name: this compound CAS Number: 85743-02-8 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol [1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight195.17 g/mol [1]
IUPAC NameThis compound[1]
InChIInChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)[1]
InChIKeyWOLYDIFKLNALLS-UHFFFAOYSA-N[1]
Canonical SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)O)N[1]

Table 2: Safety and Hazard Information (GHS Classification) [1]

Hazard StatementGHS PictogramHazard ClassPercentage of Sources Reporting
H302: Harmful if swallowedWarningAcute toxicity, oral50%
H315: Causes skin irritationWarningSkin corrosion/irritation100%
H319: Causes serious eye irritationWarningSerious eye damage/eye irritation100%
H335: May cause respiratory irritationWarningSpecific target organ toxicity, single exposure; Respiratory tract irritation100%

Experimental Protocols

General Handling and Storage Protocol

This protocol outlines the essential steps for the safe handling and storage of this compound.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Chemical fume hood

  • Spatula

  • Weighing paper

  • Tightly sealed, labeled storage container

  • Secondary containment

Procedure:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, at all times when handling the compound.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of the compound on weighing paper using a clean spatula.

    • Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Transfer the compound to the reaction vessel or storage container within the fume hood.

  • Storage:

    • Store this compound in a tightly sealed and clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Utilize secondary containment to prevent the spread of material in case of a spill.

  • Spill and Waste Disposal:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Dispose of waste material in accordance with local, state, and federal regulations.

Application Protocol: Use as a Reagent in Synthesis

This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules for drug discovery and development. It has been used as a key intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) modulators and Hsp90 modulators. The following is a general protocol for its use as a reagent in a coupling reaction.

Materials:

  • This compound

  • Reaction solvent (e.g., Dichloromethane, Dimethylformamide)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine, Triethylamine)

  • Amine coupling partner

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Heating/cooling system as required

Procedure:

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).

  • Reagent Preparation: In the reaction vessel, dissolve this compound in the chosen anhydrous solvent.

  • Activation: Add the coupling agent and the base to the solution and stir for the recommended activation time.

  • Addition of Coupling Partner: Slowly add the amine coupling partner to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product using techniques such as column chromatography, recrystallization, or preparative HPLC.

  • Characterization: Characterize the final product using methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Disposal PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Transfer Transfer to Reaction/Storage Vessel Weigh->Transfer Store Store in Tightly Sealed Container Transfer->Store Spill Clean Spills Promptly Transfer->Spill Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Dispose Dispose of Waste According to Regulations Store->Dispose Incompatibles Away from Incompatible Materials Conditions->Incompatibles Spill->Dispose

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for Safe Handling of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 2-Amino-4-(methoxycarbonyl)benzoic acid (CAS No. 85743-02-8). Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound used in various research and development applications.[1][2] It is essential to be aware of its potential hazards before handling.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:

Hazard ClassCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1][3]

1.2. GHS Label Elements

The following pictograms, signal word, and precautionary statements are associated with this compound:

  • Pictogram:

    alt text

  • Signal Word: Warning[1]

  • Precautionary Statements: [1][4]

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

    • Storage: P403+P233, P405

    • Disposal: P501

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available information indicates the primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

EndpointResultSpeciesSource
Acute Oral ToxicityHarmful if swallowed (Category 4)Data not available[3]
Skin IrritationCauses skin irritation (Category 2)Data not available[3]
Eye IrritationCauses serious eye irritation (Category 2A)Data not available[3]
Respiratory IrritationMay cause respiratory irritation (Category 3)Data not available[3]
Toxicity to fishNo data available[4][5]
Toxicity to daphnia and other aquatic invertebratesNo data available[4]
Toxicity to algaeNo data available[4]
Toxicity to microorganismsNo data available[4]

Experimental Protocols for Safe Handling

3.1. Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[4]

3.3. Handling and Storage Protocol

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C.[1] Store locked up.[4]

  • Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood.

    • Use a scoop or spatula to handle the solid material. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly.

  • During Experimentation:

    • Keep containers closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[4]

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Collect waste in a designated, labeled container. Do not mix with other waste streams unless compatibility is confirmed.

3.4. First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Visualized Workflows

4.1. Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Engineering Controls (Fume Hood) B->C D Weigh/Dispense Chemical in Fume Hood C->D Begin Work E Perform Experiment D->E F Keep Containers Closed E->F G Segregate and Label Waste F->G Complete Work H Decontaminate Work Area G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

4.2. Emergency Response Logic

Emergency_Response cluster_actions cluster_followup Exposure Exposure Occurs Inhalation Move to Fresh Air Exposure->Inhalation Inhalation Skin_Contact Remove Contaminated Clothing Rinse Skin with Water Exposure->Skin_Contact Skin Contact Eye_Contact Rinse Eyes with Water for 15 minutes Exposure->Eye_Contact Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Exposure->Ingestion Ingestion Call_Poison Call Poison Center/Doctor Inhalation->Call_Poison Seek_Medical Seek Medical Attention Skin_Contact->Seek_Medical If irritation persists Eye_Contact->Seek_Medical If irritation persists Ingestion->Call_Poison

Caption: Decision-making flowchart for emergency response to exposure.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-Amino-4-(methoxycarbonyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid. The primary focus is on addressing the common challenge of low yield, with detailed experimental protocols and data to support optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the selective mono-hydrolysis of dimethyl 2-aminoterephthalate. This starting material is commercially available. The reaction involves the saponification of one of the two methyl ester groups to a carboxylic acid, yielding the desired product.

Q2: What are the primary reasons for low yield in this synthesis?

A2: Low yields in the mono-hydrolysis of dimethyl 2-aminoterephthalate typically stem from a few key issues:

  • Over-hydrolysis: The reaction does not stop at the mono-acid stage and proceeds to form the diacid (2-aminoterephthalic acid) as a byproduct.

  • Incomplete reaction: A significant portion of the starting diester remains unreacted.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of the base can lead to a mixture of starting material, desired product, and diacid.

  • Poor reagent quality: Moisture in solvents or degradation of the starting material can inhibit the reaction.

  • Inefficient purification: The product may be lost during the workup and isolation steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as a mixture of dichloromethane and methanol, can separate the starting diester, the desired mono-acid product, and the diacid byproduct. By spotting the reaction mixture alongside standards of the starting material, you can track the consumption of the diester and the formation of the products over time.

Q4: What are the expected side products in this synthesis?

A4: The main side product is 2-aminoterephthalic acid, which results from the hydrolysis of both ester groups. You may also have unreacted dimethyl 2-aminoterephthalate in your crude product.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields and provides actionable solutions.

Problem 1: Low yield with significant amounts of diacid byproduct.
Potential Cause Troubleshooting Action
Excessive Base Reduce the equivalents of the base (e.g., NaOH or KOH) used. Start with 1.0-1.2 equivalents and optimize from there.
High Reaction Temperature Perform the reaction at a lower temperature. 0°C is often recommended for selective mono-hydrolysis.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a satisfactory degree.
Inappropriate Solvent System Use a mixture of water and a polar aprotic co-solvent like Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO). This helps to create a semi-two-phase system that can favor mono-hydrolysis.[1]
Problem 2: Low yield with a large amount of unreacted starting material.
Potential Cause Troubleshooting Action
Insufficient Base Ensure you are using at least one full equivalent of a strong base like NaOH or KOH.
Low Reaction Temperature While low temperatures are good for selectivity, if the reaction is too slow, consider allowing it to warm slightly (e.g., to room temperature) after an initial period at 0°C.
Poor Solubility of Starting Material Increase the proportion of the organic co-solvent (e.g., THF) to improve the solubility of the dimethyl 2-aminoterephthalate.
Inefficient Mixing Ensure vigorous stirring throughout the reaction to facilitate the interaction between the aqueous base and the organic substrate.
Deactivated Base Use a freshly prepared solution of the base. Carbon dioxide from the air can neutralize hydroxide solutions over time.
Problem 3: Difficulty in isolating the product.
Potential Cause Troubleshooting Action
Incorrect pH for Precipitation After the reaction is complete, carefully acidify the mixture with an acid like 1M HCl. The product should precipitate out at its isoelectric point. Check the pH of the solution to ensure it is acidic enough for complete precipitation.
Product is soluble in the workup solvent If the product is not precipitating, it may be soluble in the reaction mixture. Try to remove the organic co-solvent under reduced pressure before acidification.
Emulsion formation during extraction If an extraction is performed, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Synthesis of Dimethyl 2-aminoterephthalate (Starting Material)

A plausible preceding step for obtaining the starting material, if not commercially sourced, is the catalytic hydrogenation of dimethyl 2-nitroterephthalate.

Parameter Value/Condition
Reactants Dimethyl 2-nitroterephthalate, Hydrogen gas
Catalyst Palladium on carbon (Pd/C)
Solvent Isopropanol
Temperature 80-100°C
Pressure 0.3-2.5 MPa
Typical Yield >95%
Synthesis of this compound via Mono-hydrolysis

This is a generalized protocol based on established methods for selective mono-hydrolysis of symmetric diesters.[1][2]

Parameter Value/Condition
Starting Material Dimethyl 2-aminoterephthalate
Reagent 1.0 - 1.2 equivalents of aqueous NaOH or KOH (e.g., 0.25 M solution)
Solvent System Water and Tetrahydrofuran (THF)
Temperature 0°C (ice-water bath)
Reaction Time 30 minutes to 2 hours (monitor by TLC)
Workup 1. Acidify with 1M HCl to precipitate the product. 2. Filter the solid product. 3. Wash with cold water. 4. Dry under vacuum.
Purification Recrystallization from a suitable solvent like aqueous ethanol if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Dimethyl 2-aminoterephthalate in THF cool Cool reaction mixture to 0°C start->cool add_base Add aqueous NaOH (1.0-1.2 eq.) dropwise cool->add_base stir Stir at 0°C and monitor by TLC add_base->stir acidify Acidify with 1M HCl to precipitate product stir->acidify filter Filter the solid acidify->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry purify Recrystallize (if necessary) dry->purify

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield cluster_analysis Analysis of Crude Product (TLC/NMR) cluster_solutions_sm High Starting Material cluster_solutions_diacid High Diacid Byproduct cluster_solutions_mixture Complex Mixture start Low Yield Observed check_composition Identify major components: - Starting Material (SM) - Diacid Byproduct - Desired Product start->check_composition solution_sm Increase reaction time Increase temperature slightly Check base concentration Improve mixing check_composition->solution_sm SM is high solution_diacid Decrease equivalents of base Lower reaction temperature Reduce reaction time check_composition->solution_diacid Diacid is high solution_mixture Verify reagent purity Ensure anhydrous solvents Optimize purification check_composition->solution_mixture Other impurities

References

Identifying common impurities in "2-Amino-4-(methoxycarbonyl)benzoic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is the catalytic hydrogenation of 4-methoxy-2-nitrobenzoic acid. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a methanol solvent under a hydrogen atmosphere.[1]

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise from this reaction. These can be broadly categorized as:

  • Starting Material & Intermediates: Unreacted 4-methoxy-2-nitrobenzoic acid and partially reduced intermediates such as nitroso or hydroxylamine derivatives.

  • Side-Reaction Products: Byproducts from reactions like hydrolysis of the methyl ester or decarboxylation of the benzoic acid.

  • Reagent & Solvent Residues: Residual solvents like methanol or byproducts from the catalyst.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material and the formation of the product.

Q4: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. It is incompatible with strong oxidizing agents and mineral acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Incomplete or Sluggish Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (4-methoxy-2-nitrobenzoic acid) remaining after the expected reaction time.

  • Low yield of the desired product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of Pd/C catalyst. Ensure proper handling and storage to prevent deactivation.
Insufficient Catalyst Loading Increase the weight percentage of the catalyst relative to the starting material.
Low Hydrogen Pressure While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure may improve the reaction rate.[2]
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the methanol solvent. Gentle heating may be required.
Catalyst Poisoning Impurities in the starting material or solvent can poison the catalyst. Purify the starting material if necessary.
Problem 2: Presence of Byproducts in the Final Product

Symptoms:

  • NMR, HPLC, or GC-MS analysis of the purified product shows peaks corresponding to impurities.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
4-Methoxy-2-nitrobenzoic acid Incomplete reaction.Optimize reaction conditions (catalyst, pressure, time). Purify the final product using recrystallization or column chromatography.
Intermediates (nitroso, hydroxylamine) Incomplete reduction.Ensure sufficient catalyst and hydrogen are used. Prolong the reaction time.[3]
2-Amino-4-carboxybenzoic acid Hydrolysis of the methyl ester.Avoid exposure to strong acids or bases during workup. If hydrolysis occurs, the product can be re-esterified.
3-Methoxyaniline Decarboxylation of the product.Avoid high temperatures and strongly acidic conditions, which can promote decarboxylation.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is based on the catalytic hydrogenation of 4-methoxy-2-nitrobenzoic acid.[1]

Materials:

  • 4-methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve 4-methoxy-2-nitrobenzoic acid in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.

  • Purpose: To separate and quantify the main product and non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injection: Headspace or liquid injection after derivatization if necessary.

  • Purpose: To identify and quantify volatile impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Analysis: ¹H and ¹³C NMR spectra to confirm the structure of the product and identify impurities.

Visualizing Workflows and Relationships

Impurity Identification Workflow

cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_identification Impurity Identification Crude_Product Crude Product HPLC HPLC Analysis Crude_Product->HPLC Non-volatile GCMS GC-MS Analysis Crude_Product->GCMS Volatile NMR NMR Spectroscopy Crude_Product->NMR Structural Identify_Impurities Identify & Quantify Impurities HPLC->Identify_Impurities GCMS->Identify_Impurities NMR->Identify_Impurities

Caption: Workflow for the identification and quantification of impurities.

Troubleshooting Logic for Incomplete Hydrogenation

Start Incomplete Reaction Observed Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_H2 Check H2 Pressure & Delivery Check_Catalyst->Check_H2 Catalyst OK Check_Solubility Check Starting Material Solubility Check_H2->Check_Solubility H2 OK Check_Purity Check Starting Material Purity Check_Solubility->Check_Purity Solubility OK Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Purity->Optimize_Conditions Purity OK

Caption: Decision tree for troubleshooting incomplete hydrogenation reactions.

References

Preventing side reactions in "2-Amino-4-(methoxycarbonyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and reliable method involves a two-step process starting from dimethyl 2-nitroterephthalate. The first step is the selective reduction of the nitro group to an amine, yielding dimethyl 2-aminoterephthalate. The second step is the selective hydrolysis of one of the methyl ester groups to a carboxylic acid.

Q2: How can I selectively reduce the nitro group without affecting the two methyl ester groups?

A2: Chemoselective reduction of the nitro group is crucial. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common and effective method.[1] Another robust method is using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium.[1][2] These methods are generally mild enough to not affect the ester functionalities.

Q3: What are the main challenges in the selective hydrolysis step?

A3: The primary challenge is achieving mono-hydrolysis. The reaction can either not proceed sufficiently, leading to the recovery of the starting diester, or it can over-hydrolyze to form the dicarboxylic acid (2-aminoterephthalic acid).[3] Controlling reaction time, temperature, and the stoichiometry of the base is critical for maximizing the yield of the desired mono-acid.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of products in both the reduction and hydrolysis steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Q5: What are the best practices for purifying the final product?

A5: The final product can be purified by recrystallization.[4] If significant amounts of starting material or the diacid byproduct are present, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Incomplete or No Reaction During Nitro Group Reduction
Possible Cause Solution
Inactive Catalyst (for Catalytic Hydrogenation) Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods.
Insufficient Hydrogen Pressure or Flow Check for leaks in the hydrogenation apparatus. Ensure adequate hydrogen pressure is maintained throughout the reaction.
Poor Quality of Metal Reductant (Fe, SnCl₂) Use finely powdered, activated metal for better reactivity. Pre-treating the metal with acid can sometimes improve its activity.
Low Reaction Temperature Some reductions may require gentle heating. Monitor the reaction by TLC and, if necessary, slowly increase the temperature.
Problem 2: Formation of Byproducts During Nitro Group Reduction
Byproduct Possible Cause Solution
Over-reduction of ester groups Use of a reducing agent that is too harsh (e.g., LiAlH₄).Stick to chemoselective reducing agents like H₂/Pd/C, Fe/HCl, or SnCl₂.[1]
Incomplete reduction (hydroxylamines, azo compounds) Insufficient reaction time or amount of reducing agent.Increase the reaction time and/or the equivalents of the reducing agent. Monitor the reaction closely by TLC.
Dehalogenation (if applicable) Use of Pd/C with halogenated substrates.If your substrate has halogen substituents, consider using Raney Nickel as the catalyst for hydrogenation.[1]
Problem 3: Poor Selectivity in the Hydrolysis Step
Issue Possible Cause Solution
Formation of 2-aminoterephthalic acid (diacid) Excess of base, high reaction temperature, or prolonged reaction time.Carefully control the stoichiometry of the base (e.g., use 1-1.2 equivalents). Perform the reaction at a lower temperature and monitor its progress frequently by TLC to stop it at the optimal time.[3]
Recovery of unreacted dimethyl 2-aminoterephthalate Insufficient base, low reaction temperature, or short reaction time.Ensure the use of at least one equivalent of a suitable base (e.g., NaOH or KOH). A modest increase in temperature might be necessary.

Data Presentation

Table 1: Comparison of Conditions for Selective Nitro Group Reduction

Reducing Agent Solvent Temperature Typical Yield Selectivity for Nitro Group
H₂/Pd/CMethanol or EthanolRoom Temperature>95%High
Fe/NH₄ClEthanol/WaterReflux~99%[5]High
SnCl₂·2H₂OEthanol or Ethyl AcetateRefluxGoodHigh
Zinc DustWater with MicellesRoom TemperatureGoodHigh[6]

Experimental Protocols

Protocol 1: Selective Reduction of Dimethyl 2-nitroterephthalate

This protocol is based on a common method for nitro group reduction.[5]

  • Reaction Setup: In a round-bottom flask, suspend dimethyl 2-nitroterephthalate (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: Add ammonium chloride (1.2 equivalents) and iron powder (3 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain dimethyl 2-aminoterephthalate.

Protocol 2: Selective Hydrolysis of Dimethyl 2-aminoterephthalate

This protocol is a general procedure for selective ester hydrolysis.

  • Reaction Setup: Dissolve dimethyl 2-aminoterephthalate (1 equivalent) in a suitable solvent like methanol or a mixture of THF and water.

  • Addition of Base: Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC to observe the formation of the product and the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with cold 1M HCl to a pH of approximately 4-5. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Selective Nitro Reduction cluster_step2 Step 2: Selective Hydrolysis A Dimethyl 2-nitroterephthalate B Add Reducing Agent (e.g., Fe/NH4Cl) A->B C Reflux B->C D Work-up and Purification C->D E Dimethyl 2-aminoterephthalate D->E F Dimethyl 2-aminoterephthalate G Add Base (e.g., NaOH) F->G H Stir at RT G->H I Acidification and Precipitation H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Logical Relationship of Side Reactions

side_reactions cluster_reduction Nitro Reduction Step cluster_hydrolysis Hydrolysis Step Start_Red Dimethyl 2-nitroterephthalate Desired_Red Dimethyl 2-aminoterephthalate Start_Red->Desired_Red Correct Conditions Side_Red1 Incomplete Reduction Products Start_Red->Side_Red1 Insufficient Reagent/Time Side_Red2 Over-reduction Products Start_Red->Side_Red2 Harsh Conditions Start_Hyd Dimethyl 2-aminoterephthalate Desired_Hyd This compound Start_Hyd->Desired_Hyd Controlled Conditions Side_Hyd1 2-Aminoterephthalic acid (Diacid) Start_Hyd->Side_Hyd1 Excess Base/Time Side_Hyd2 Unreacted Starting Material Start_Hyd->Side_Hyd2 Insufficient Base/Time

Caption: Potential side reactions in the synthesis pathway.

References

Technical Support Center: Optimizing Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and temperature for the synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid. The primary synthesis route involves the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid. This reaction typically utilizes a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[1][2]

Q2: A literature procedure suggests 18 hours at room temperature. Can this reaction time be reduced?

A2: Yes, it is often possible to reduce the reaction time by increasing the temperature. Catalytic hydrogenations are generally accelerated at higher temperatures. However, it is crucial to monitor the reaction closely, as excessive heat can lead to catalyst deactivation and the formation of byproducts. A modest increase in temperature, for instance to 40-50°C, could significantly shorten the required reaction time.

Q3: What is the effect of temperature on the yield and purity of the product?

A3: While moderate heating can increase the reaction rate, excessively high temperatures can be detrimental. The catalytic hydrogenation of nitroaromatics is an exothermic reaction, and overheating can lead to a decrease in catalyst activity. Furthermore, higher temperatures may promote the formation of side products such as hydroxylamines, nitroso, or azoxy compounds, thereby reducing the purity of the final product. Careful temperature control is essential for optimal results.

Q4: My reaction is sluggish or incomplete, even after extended periods. What are the potential causes?

A4: Several factors can contribute to an incomplete reaction:

  • Catalyst Inactivity: The Pd/C catalyst may have lost its activity due to improper storage or handling. It is advisable to use a fresh batch of catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical loading is around 10% by weight of the starting material.

  • Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface. Ensure vigorous stirring and adequate hydrogen pressure.

  • Presence of Catalyst Poisons: Certain functional groups or impurities in the starting material or solvent can "poison" the catalyst, reducing its efficacy.

Q5: I am observing colored impurities in my final product. What are they and how can I avoid them?

A5: Colored impurities often indicate the presence of condensation byproducts such as azoxy and azo compounds. These can form from the reaction of partially reduced intermediates like nitroso and hydroxylamine species. To minimize their formation, ensure the reaction goes to completion by using an active catalyst and sufficient reaction time. Maintaining a consistently reducing environment is key.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or poisoned catalyst.- Use a fresh batch of high-quality Pd/C catalyst.- Ensure the starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure or poor mixing.- Increase the hydrogen pressure (if your equipment allows).- Ensure vigorous stirring to facilitate efficient gas-liquid-solid mixing.
Incorrect reaction setup or leaks in the system.- Check all connections in your hydrogenation apparatus for leaks.- Ensure the system is properly purged with an inert gas before introducing hydrogen.
Incomplete Reaction Insufficient reaction time or low temperature.- Increase the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between rate and selectivity.
Low catalyst loading.- Increase the weight percentage of the Pd/C catalyst relative to the starting material.
Formation of Byproducts (e.g., colored impurities) Overheating or localized high temperatures.- Improve stirring to ensure even heat distribution.- If the reaction is highly exothermic, consider cooling the reaction vessel, especially at the beginning.
Incomplete reduction leading to intermediate condensation.- Ensure the reaction proceeds to full conversion of the starting material.- Consider using a more active catalyst or increasing the hydrogen pressure.

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures for the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.[1][2]

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, dissolve 4-Methoxy-2-nitrobenzoic acid in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a pressure reactor, pressurize to the desired level.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

ParameterCondition 1
Starting Material 4-Methoxy-2-nitrobenzoic acid
Catalyst 10% Pd/C
Solvent Methanol
Temperature Room Temperature
Reaction Time 18 hours
Yield 100%[1][2]

Note: The following table presents hypothetical data for optimization, as specific literature values for varied conditions on this exact substrate are limited. These values are intended to guide optimization efforts based on general principles of catalytic hydrogenation.

ParameterCondition 2 (Hypothetical)Condition 3 (Hypothetical)
Temperature 40°C60°C
Reaction Time 8 hours4 hours
Expected Yield >95%~90% (potential for byproduct formation)
Expected Purity HighModerate (may require purification)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve 4-Methoxy-2-nitrobenzoic acid in Methanol B Add 10% Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen C->D E Stir at Desired Temperature D->E F Monitor Reaction Progress E->F G Vent Hydrogen & Purge F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification (Optional) I->J K K J->K Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Start 4-Methoxy-2-nitrobenzoic acid (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + H2 Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + H2 Byproduct Azoxy/Azo Compounds Intermediate1->Byproduct Condensation Product This compound (Ar-NH2) Intermediate2->Product + H2 Intermediate2->Byproduct Condensation

Caption: Reaction pathway for the reduction of a nitroaromatic compound.

References

Improving the solubility of "2-Amino-4-(methoxycarbonyl)benzoic acid" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-4-(methoxycarbonyl)benzoic acid" (CAS 85743-02-8). The following sections address common challenges related to its solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted aromatic carboxylic acid. Its structure, containing both a polar amino group and a carboxylic acid group, as well as a less polar methoxycarbonyl group, gives it moderate solubility in polar organic solvents. However, achieving a sufficient concentration for certain reactions can be challenging.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some initial troubleshooting steps?

  • Solvent Selection: Ensure you are using an appropriate polar aprotic solvent. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF).

  • Gentle Heating: Gently warming the solvent while stirring can significantly improve the dissolution rate and solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Purity Check: Impurities in the compound can sometimes affect its solubility. Ensure you are using a high-purity grade of this compound.

Q3: Can the formation of salts improve the solubility of this compound?

Yes, converting the carboxylic acid to a salt can enhance its solubility in certain solvents. This is a common strategy for improving the solubility of carboxylic acids. The addition of a suitable base to deprotonate the carboxylic acid can increase its polarity and, consequently, its solubility in polar solvents.

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides systematic approaches to address solubility issues with this compound in the context of chemical reactions, particularly amide bond formation.

Issue: Poor Solubility in Common Organic Solvents

Symptoms:

  • The compound does not fully dissolve in the chosen reaction solvent at the desired concentration.

  • A suspension or slurry is formed instead of a clear solution.

  • The reaction is sluggish or incomplete, potentially due to poor mass transfer.

Recommended Solutions:

A multi-faceted approach is often the most effective way to overcome solubility challenges. The following table summarizes potential strategies.

StrategyDescriptionKey Considerations
Co-solvent Systems Using a mixture of solvents can often provide a better solubility profile than a single solvent. For example, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like THF or dichloromethane (DCM).Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
pH Adjustment For reactions where the carboxylic acid can be deprotonated, adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can convert the acid to a more soluble salt.The choice of base is critical. It should not participate in side reactions. This method is particularly useful in reactions like amide coupling where a base is often required anyway.
Use of Additives Certain additives can enhance solubility. For instance, the addition of lithium chloride (LiCl) has been shown to improve the solubility of some amides and may be applicable here.The additive must be inert under the reaction conditions and easily removable during the work-up procedure.
Elevated Temperature Increasing the reaction temperature can significantly increase the solubility of the starting material.Ensure that the reactants, products, and any intermediates are stable at the higher temperature to avoid degradation.
Experimental Protocols: Amide Coupling Reaction

The following is a generalized protocol for an amide coupling reaction involving this compound, incorporating strategies to address poor solubility. A patent describing the use of this compound in amide formation provides a basis for this general experimental scheme.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the amine.

  • If solubility is an issue, consider the troubleshooting strategies outlined above (e.g., use of a co-solvent, gentle warming).

  • Add the organic base to the mixture. The formation of the carboxylate salt in situ may improve solubility.

  • In a separate flask, dissolve the coupling agent in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture containing the acid, amine, and base.

  • Stir the reaction at room temperature or a slightly elevated temperature until completion, monitoring by an appropriate analytical technique (e.g., TLC, LC-MS).

Work-up Procedure for Poorly Soluble Products: If the resulting amide product also has poor solubility, the work-up procedure may need to be modified.

  • Upon reaction completion, cool the mixture to room temperature.

  • If the product has precipitated, it can be isolated by filtration. Wash the solid with a suitable solvent to remove impurities.

  • If the product remains in solution, the reaction mixture can be diluted with an anti-solvent to induce precipitation.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by trituration with an appropriate solvent or by column chromatography if solubility allows.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps involved in troubleshooting solubility issues and performing a typical reaction.

Troubleshooting_Workflow start Start: Solubility Issue Identified solvent_check Is the solvent appropriate? start->solvent_check heating Apply gentle heating solvent_check->heating Yes end Re-evaluate experiment solvent_check->end No sonication Use sonication heating->sonication purity Check compound purity sonication->purity dissolved Compound Dissolved? purity->dissolved proceed Proceed with reaction dissolved->proceed Yes strategies Implement advanced strategies (Co-solvent, pH adjustment, etc.) dissolved->strategies No strategies->dissolved

Caption: Troubleshooting workflow for solubility issues.

Reaction_Workflow start Start: Amide Coupling dissolve_acid Dissolve this compound and amine in solvent start->dissolve_acid add_base Add organic base dissolve_acid->add_base add_coupling Add coupling agent solution add_base->add_coupling monitor Monitor reaction progress add_coupling->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Perform work-up and purification complete->workup Yes product Isolate pure product workup->product

Caption: General workflow for an amide coupling reaction.

Overcoming challenges in the purification of "2-Amino-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of "2-Amino-4-(methoxycarbonyl)benzoic acid." Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of this compound.

ProblemPossible CausesSuggested Solutions
Low Yield of Purified Product - Incomplete precipitation or crystallization. - Excessive use of recrystallization solvent. - Premature crystallization during hot filtration. - Product loss during transfers.- Optimize the solvent system and cooling process. - Use the minimum amount of hot solvent required for dissolution. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Ensure quantitative transfer of the product between vessels.
Product "Oils Out" During Recrystallization - High concentration of impurities, leading to a depressed melting point. - The melting point of the compound is lower than the boiling point of the solvent. - The cooling rate is too rapid.- Add more of the "good" solvent to the mixture. - Lower the temperature at which the solution is saturated by adding more solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different solvent or a mixed solvent system.[1] - Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[2]
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis. - Air oxidation of the amino group.- Perform a recrystallization, potentially with the addition of a small amount of activated carbon to the hot solution before filtration. - Conduct column chromatography to separate the desired compound from colored impurities.
Broad or Depressed Melting Point - Presence of residual solvent. - Contamination with impurities.- Ensure the purified crystals are thoroughly dried under vacuum. - Perform an additional recrystallization to further purify the compound. - Analyze the product using HPLC to identify and quantify impurities.[3]
Incomplete Dissolution in Recrystallization Solvent - Inappropriate solvent choice. - Insufficient solvent volume.- Select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. - Gradually add more hot solvent until the solid completely dissolves.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to consider for benzoic acid derivatives include water, ethanol, methanol, or a mixture of ethanol and water.[4] Due to the presence of both polar (amino and carboxylic acid) and non-polar (benzene ring) functionalities, a mixed solvent system might be effective.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. For instance, if synthesized via the reduction of a nitro-group, unreacted nitro-compound could be a possible impurity.[3]

Q3: How can I prevent "oiling out" when recrystallizing my compound?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when it comes out of solution as a liquid instead of crystals.[5] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or changing to a different solvent system.[1][6] Adding a seed crystal can also help to induce proper crystallization.[7]

Q4: My final product is a pale yellow, but I expect a white solid. How can I decolorize it?

A4: A pale yellow color may indicate the presence of colored impurities. You can try treating a hot solution of your compound with a small amount of activated charcoal before filtering and allowing it to crystallize. The charcoal can adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q5: What is a typical expected yield for the purification of this compound?

A5: The yield can vary significantly depending on the scale of the reaction and the chosen purification method. A successful recrystallization should ideally result in a high recovery of the pure compound. If the yield is consistently low, it is important to troubleshoot the experimental procedure, including the possibility of product loss during transfers or incomplete precipitation.[8]

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one or a solvent pair. For a two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at its boiling point, and then add a "bad" solvent (in which it is less soluble) dropwise until the solution becomes cloudy.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and, if possible, obtain an HPLC chromatogram to assess the purity of the final product.[3]

Visualizations

Troubleshooting Workflow for "Oiling Out"

Caption: A flowchart for troubleshooting when a product "oils out" during recrystallization.

References

"2-Amino-4-(methoxycarbonyl)benzoic acid" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-(methoxycarbonyl)benzoic acid. The information provided is based on general chemical principles of structurally related molecules, as specific degradation data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an aromatic amine and a methyl ester, the two most probable degradation pathways are:

  • Hydrolysis of the Methyl Ester: The methoxycarbonyl group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield 2-amino-terephthalic acid and methanol.

  • Oxidation of the Amino Group: The aromatic amino group can be oxidized, which is often accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents. This can lead to the formation of colored impurities. Aromatic amines are known to be sensitive to oxidation.[1][2]

Q2: My sample of this compound has developed a yellow or brownish color over time. What is the likely cause?

A2: The development of a yellow or brownish color is a common indicator of the oxidation of the aromatic amino group.[2] This process can be initiated by exposure to air and/or light. To prevent this, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q3: I am seeing an unexpected peak in my HPLC analysis of a sample that has been stored for a while. What could it be?

A3: An unexpected peak could be a degradation product. If the new peak is more polar than the parent compound, it could be the hydrolysis product, 2-amino-terephthalic acid. You can confirm this by running a co-injection with a standard of the suspected impurity or by using mass spectrometry (MS) to identify the mass of the new peak.

Q4: What are the ideal storage conditions for this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., color change to yellow/brown) Oxidation of the amino group.1. Confirm the purity of the material using a suitable analytical method (e.g., HPLC, NMR). 2. If the material has degraded, it may need to be repurified (e.g., by recrystallization). 3. For future prevention, store the compound under an inert atmosphere and protected from light.
Inconsistent results in chemical reactions Degradation of the starting material.1. Assess the purity of your this compound before use. 2. If degradation is suspected, use a freshly opened or purified batch of the compound for your reaction.
Poor solubility in a solvent where it was previously soluble Formation of less soluble degradation products.1. Characterize the insoluble material to identify it. 2. Review your storage conditions and analytical data to determine the cause of degradation.
Presence of an additional spot on TLC or a new peak in HPLC Formation of degradation products (e.g., hydrolysis or oxidation products).1. Attempt to identify the impurity using spectroscopic methods (e.g., LC-MS, NMR). 2. If hydrolysis is suspected, check the pH of your storage or reaction conditions. Avoid strongly acidic or basic environments.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under various conditions to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Condition Duration Purity (%) Appearance Major Degradation Product
25°C, in amber vial, air 6 months98.5Off-whiteOxidation products
25°C, in amber vial, N₂ 6 months99.8White-
40°C, in amber vial, air 3 months95.2Light yellowOxidation products
4°C, in amber vial, N₂ 12 months>99.9White-
Aqueous solution, pH 3, 25°C 1 week97.0Colorless solution2-Amino-terephthalic acid
Aqueous solution, pH 7, 25°C 1 week99.5Colorless solution-
Aqueous solution, pH 9, 25°C 1 week96.5Colorless solution2-Amino-terephthalic acid
Exposed to UV light (365 nm), 25°C 24 hours92.0Yellowish solidOxidation products

Experimental Protocols

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the purity of this compound and detect the formation of potential degradation products over time under various storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks

  • Autosampler vials

  • HPLC system with a UV detector

Method:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is your stock solution.

    • Prepare working standards of appropriate concentrations by diluting the stock solution.

  • Sample Preparation:

    • For solid samples, prepare them in the same manner as the standard.

    • For samples in solution, dilute them to an appropriate concentration with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm and 310 nm

  • Analysis:

    • Inject the standard solutions to establish the retention time and response of the main peak.

    • Inject the test samples.

    • Monitor for the appearance of new peaks or a decrease in the area of the main peak over the course of the stability study.

    • Calculate the purity of the sample using the area percent method.

Visualizations

cluster_hydrolysis Ester Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound hydrolysis_product 2-Amino-terephthalic acid parent->hydrolysis_product H⁺ or OH⁻ H₂O methanol Methanol parent_ox This compound oxidation_products Colored Oxidation Products parent_ox->oxidation_products [O] (Air, Light)

Caption: Proposed degradation pathways for this compound.

start Start Stability Study prep_samples Prepare samples under different conditions start->prep_samples store_samples Store samples under controlled conditions prep_samples->store_samples pull_samples Pull samples at defined time points store_samples->pull_samples analyze_hplc Analyze by HPLC pull_samples->analyze_hplc data_analysis Analyze data (purity, degradation products) analyze_hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for a typical stability study.

issue Issue Encountered (e.g., color change, impurity) check_storage Check storage conditions (light, air, temp) issue->check_storage run_hplc Run HPLC analysis issue->run_hplc hydrolysis Is the impurity more polar? run_hplc->hydrolysis oxidation Is the sample colored? run_hplc->oxidation hydrolysis_yes Likely hydrolysis. Avoid acidic/basic conditions. hydrolysis->hydrolysis_yes Yes unknown Further investigation needed (e.g., LC-MS). hydrolysis->unknown No oxidation_yes Likely oxidation. Store under inert gas, protect from light. oxidation->oxidation_yes Yes oxidation->unknown No

Caption: Logical troubleshooting flow for identifying degradation.

References

Technical Support Center: Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "2-Amino-4-(methoxycarbonyl)benzoic acid," a key intermediate for researchers, scientists, and professionals in drug development.

Alternative Synthetic Routes: An Overview

Two primary synthetic routes are proposed for the laboratory-scale synthesis of this compound. The selection of a route may depend on the availability of starting materials, desired yield, and scalability.

Route 1: Reduction followed by Selective Hydrolysis

This route begins with the commercially available dimethyl 2-nitroterephthalate. The nitro group is first reduced to an amine, followed by the selective hydrolysis of one of the two methyl ester groups.

Route 1 start Dimethyl 2-nitroterephthalate step1 Dimethyl 2-aminoterephthalate start->step1 Reduction end_product This compound step1->end_product Selective Mono-hydrolysis

Caption: Synthetic pathway for Route 1.

Route 2: Nitration, Esterification, and Reduction

This alternative route starts from terephthalic acid, involving nitration, selective mono-esterification, and subsequent reduction of the nitro group.

Route 2 start Terephthalic Acid step1 2-Nitroterephthalic acid start->step1 Nitration step2 2-Nitro-4-(methoxycarbonyl)benzoic acid step1->step2 Selective Mono-esterification end_product This compound step2->end_product Reduction Troubleshooting_Reduction start Low Yield / Incomplete Reaction q1 Is the catalyst active? start:f0->q1:f0 a1_yes Check Reaction Conditions q1:f0->a1_yes Yes a1_no Use fresh catalyst q1:f0->a1_no No q2 Is the starting material fully dissolved? a1_yes->q2:f0 end Improved Yield a1_no->end a2_yes Optimize H2 pressure and reaction time q2:f0->a2_yes Yes a2_no Use a co-solvent (e.g., THF) q2:f0->a2_no No a2_yes->end a2_no->end

Technical Support Center: Enhancing the Purity of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development, providing comprehensive guidance on increasing the purity of "2-Amino-4-(methoxycarbonyl)benzoic acid." Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: Potential impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents or reagents. For instance, if the compound is synthesized via the reduction of a nitro group, incomplete reduction can lead to the presence of the corresponding nitro-compound.

Q2: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A2: This issue can arise from a few factors:

  • Inappropriate Solvent: The solvent may not be suitable for your compound. This compound has both polar (amino and carboxyl groups) and non-polar (benzene ring) characteristics. A single solvent may not be effective.

  • Insufficient Solvent: You may not be using a sufficient volume of hot solvent.

  • Solution: Try a mixed solvent system. A combination of a polar solvent like ethanol or methanol with water can be effective. Add the hot solvent in small portions to your crude material while heating and stirring to ensure dissolution.

Q3: Oily droplets are forming instead of crystals as the solution cools. How can I resolve this?

A3: "Oiling out" can occur due to:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as an oil.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help. If the problem persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

A4: Colored impurities may be present.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb your product. A second recrystallization may also be necessary.

Q5: No crystals form even after the solution has cooled and been placed in an ice bath. What should I do?

A5: This can happen if the solution is not saturated.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q6: The final yield of my purified product is very low. What could have gone wrong?

A6: Low yield is a common issue in recrystallization.

  • Possible Causes:

    • Using too much solvent.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold.

  • Solution: Use the minimum amount of hot solvent required for dissolution. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. Always wash the final crystals with a minimal amount of ice-cold solvent.

Purification Method Selection

The choice of purification method depends on the initial purity of your compound and the nature of the impurities.

start Crude 2-Amino-4- (methoxycarbonyl)benzoic acid purity_check Assess Initial Purity (e.g., TLC, NMR) start->purity_check decision Purity Level? purity_check->decision recrystallization Recrystallization decision->recrystallization High column_chromatography Column Chromatography decision->column_chromatography Low high_purity High Purity (>90%) low_purity Low Purity (<90%) final_product Pure Product recrystallization->final_product reassess Reassess Purity column_chromatography->reassess reassess->recrystallization

Caption: Workflow for selecting a purification method.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Cool to Room Temp, then Ice Bath decolorize->cool No hot_filter->cool crystallize Crystals Form cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for recrystallization.

Column Chromatography Protocol

For samples with significant impurities, column chromatography can be an effective purification method.

Materials:

  • Crude this compound

  • Silica gel or appropriate stationary phase (e.g., ion-exchange resin)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Purification MethodExpected Purity IncreaseExpected YieldBest Suited For
Recrystallization Moderate to High60-90%Moderately impure, crystalline solids
Column Chromatography High40-80%Complex mixtures with multiple components
Acid-Base Extraction Moderate70-95%Separating acidic compounds from neutral/basic impurities

Safety Precautions

When handling "this compound" and the solvents used for its purification, it is crucial to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

For more detailed safety information, refer to the Safety Data Sheet (SDS) for "this compound" and the specific solvents you are using.

Technical Support Center: Derivatization of 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Amino-4-(methoxycarbonyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions

CauseRecommended Action
Incorrect Reaction Conditions Verify the optimal temperature, reaction time, and solvent for your specific derivatization. For instance, some acylation reactions may require cooling to prevent side reactions, while others may need heating to proceed.
Reagent Incompatibility Ensure your chosen reagent is suitable for the intended transformation and is not being consumed by side reactions. For example, when targeting the carboxylic acid, the amine may need protection.
Poor Quality Starting Material Confirm the purity of your this compound. Impurities can interfere with the reaction.
Hydrolysis of the Methyl Ester If your reaction is conducted under basic or strongly acidic conditions, the methyl ester may be hydrolyzing. Consider using milder conditions or a different synthetic route.[1]
Problem 2: Presence of Multiple Products in the Final Mixture

Possible Causes and Solutions

CauseRecommended Action
Lack of Chemoselectivity The molecule has three reactive sites: the amino group, the carboxylic acid, and the methyl ester. Without proper control, derivatizing agents can react at multiple sites.
Derivatizing the Amino GroupProtect the carboxylic acid if it is interfering with the reaction. However, in many cases, the amino group is more nucleophilic and will react preferentially under controlled conditions.
Derivatizing the Carboxylic Acid GroupThe amino group is highly likely to interfere. It is strongly recommended to use a protecting group for the amine, such as a formamidine group, before activating the carboxylic acid.[2]
Hydrolysis of the Methyl Ester As mentioned previously, ester hydrolysis can lead to a mixture of the desired product and its carboxylic acid analog.[1] Analyze your product mixture for the presence of this byproduct. If present, adjust your reaction conditions to be milder.
Side Reactions Unwanted side reactions such as diazotization of the amino group or bis-acylation can lead to multiple products.[3]
Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions

CauseRecommended Action
Similar Polarity of Products and Byproducts The presence of multiple polar functional groups can make chromatographic separation challenging.
Chromatography OptimizationExperiment with different solvent systems and stationary phases for column chromatography. Sometimes, a change from normal-phase to reverse-phase chromatography can be beneficial.
Presence of Unreacted Starting Material Ensure the reaction has gone to completion using techniques like TLC or LC-MS before beginning the workup and purification.
Formation of Salts If your reaction involves acidic or basic reagents, the final product may be in a salt form, which can affect its solubility and chromatographic behavior. Include a neutralization step in your workup.

Frequently Asked Questions (FAQs)

Q1: I want to perform an N-acylation. Do I need to protect the carboxylic acid group?

A: In many cases, N-acylation can be achieved selectively without protecting the carboxylic acid. The amino group is generally more nucleophilic than the carboxylate anion. However, the reaction conditions are critical. Using a mild base and controlled temperature can favor N-acylation. If you are using a highly reactive acylating agent or harsh conditions, protection of the carboxylic acid might be necessary to prevent side reactions.

Q2: My main product appears to be 2-Amino-terephthalic acid. What could have caused the hydrolysis of the methyl ester?

A: Hydrolysis of the methyl ester to a carboxylic acid is a common pitfall and typically occurs under either basic or acidic conditions, especially with heating.[1] Review your experimental protocol for the following:

  • Use of strong bases: Reagents like sodium hydroxide or potassium hydroxide will readily hydrolyze the ester.

  • Use of strong acids: Refluxing in strong aqueous acid will also lead to hydrolysis.

  • Extended reaction times in protic solvents: Even milder basic or acidic conditions can cause hydrolysis over long periods.

To avoid this, consider using non-aqueous solvents, milder bases (e.g., triethylamine, DIPEA), or protecting the ester if harsh conditions are unavoidable.

Q3: I am trying to form an amide at the carboxylic acid position, but the reaction is messy. What is going wrong?

A: When activating the carboxylic acid (e.g., forming an acid chloride or using coupling reagents), the unprotected amino group can react intermolecularly, leading to polymerization or other side products. It is highly recommended to protect the amino group before attempting to derivatize the carboxylic acid. A formamidine protecting group has been shown to be effective for this purpose in aminobenzoic acids.[2]

Q4: Can I perform a diazotization reaction on the amino group without affecting the rest of the molecule?

A: Yes, diazotization of the amino group is a common derivatization for 2-aminobenzoic acid derivatives.[3] However, the reaction is typically carried out in acidic aqueous solutions at low temperatures. Under these conditions, the methyl ester is generally stable, but it is important to maintain a low temperature to prevent unwanted side reactions of the diazonium salt.

Q5: What are the best practices for purifying my derivatized product?

A: Purification strategies will depend on the properties of your specific derivative. However, some general guidelines are:

  • Workup: Ensure you have quenched any reactive reagents and neutralized any acids or bases before extraction.

  • Column Chromatography: This is the most common method. Start with a small-scale trial to find a suitable solvent system that gives good separation on a TLC plate.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification.

  • Affinity Chromatography: For certain applications, specialized techniques like affinity chromatography may be employed to purify the desired product.

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting and planning your derivatization experiments.

Derivatization_Troubleshooting start Start Derivatization reaction_check Reaction Complete? start->reaction_check workup Workup & Purification reaction_check->workup Yes product_ok Desired Product Obtained workup->product_ok Successful low_yield Low/No Yield workup->low_yield Unsuccessful multiple_products Multiple Products workup->multiple_products Unsuccessful purification_issue Purification Difficulty workup->purification_issue Unsuccessful check_conditions Verify Reaction Conditions low_yield->check_conditions check_reagents Check Reagent Quality/Compatibility low_yield->check_reagents check_selectivity Assess Chemoselectivity multiple_products->check_selectivity check_hydrolysis Investigate Ester Hydrolysis multiple_products->check_hydrolysis optimize_purification Optimize Purification Method purification_issue->optimize_purification check_conditions->start Adjust check_reagents->start Replace check_selectivity->start Add Protecting Group check_hydrolysis->start Use Milder Conditions optimize_purification->workup Retry

Caption: A troubleshooting workflow for derivatization experiments.

Derivatization_Planning target_group Select Target Functional Group for Derivatization amino Amino Group (-NH2) target_group->amino carboxyl Carboxylic Acid (-COOH) target_group->carboxyl ester Methyl Ester (-COOCH3) target_group->ester protect_carboxyl Consider Carboxyl Protection (if necessary) amino->protect_carboxyl protect_amino Protect Amino Group (e.g., formamidine) carboxyl->protect_amino ester->protect_carboxyl ester->protect_amino derivatize_amino Perform N-Derivatization (e.g., acylation, alkylation) protect_carboxyl->derivatize_amino derivatize_ester Modify Ester Group (e.g., transesterification, hydrolysis) protect_carboxyl->derivatize_ester derivatize_carboxyl Derivatize Carboxylic Acid (e.g., amidation, esterification) protect_amino->derivatize_carboxyl protect_amino->derivatize_ester protect_ester Protect Ester (if harsh conditions are unavoidable) deprotection Deprotection (if applicable) derivatize_amino->deprotection derivatize_carboxyl->deprotection derivatize_ester->deprotection purification Purification and Characterization deprotection->purification

References

Technical Support Center: Scale-Up of 2-Amino-4-(methoxycarbonyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and considerations encountered when scaling up the synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound?

A common industrial approach involves the catalytic hydrogenation of the corresponding nitro compound, Methyl 4-methoxy-2-nitrobenzoate. This method is favored for its high selectivity and clean conversion, producing water as the primary byproduct. The reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Q2: What are the most critical safety considerations when scaling up this synthesis?

Safety is the highest priority during scale-up.[2] Key considerations include:

  • Exothermic Reaction Management: The reduction of a nitro group is highly exothermic. The decreased surface-area-to-volume ratio in large reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[2][3][4]

  • Hydrogen Gas Handling: If using catalytic hydrogenation, strict protocols for handling flammable hydrogen gas are mandatory to prevent explosive mixtures with air. The system must be properly purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should be handled under a wet or inert atmosphere.

  • Solvent Safety: Using large volumes of flammable solvents like methanol requires appropriate ventilation, grounding of equipment to prevent static discharge, and explosion-proof electronics.

  • Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves.[5][6]

Q3: How does heat management differ between lab and industrial scales?

In the lab, a simple oil bath or heating mantle provides adequate temperature control for small flasks with a large surface-area-to-volume ratio. On a large scale, this ratio decreases dramatically, making heat removal difficult.[3] Industrial-scale reactors rely on jacketed vessels with circulating thermal fluids for precise temperature control. For exothermic reactions, the rate of reagent addition is a critical control parameter, often managed by computer-controlled pumps to prevent heat accumulation.[3]

Q4: Why is mixing efficiency a major concern during scale-up?

Inconsistent mixing can lead to localized temperature and concentration gradients.[3] This can result in the formation of impurities and a decrease in overall yield.[3] What appears as a well-mixed solution in a small flask may have significant dead zones in a large reactor, requiring careful selection of impeller type, stirring speed, and baffle design to ensure homogeneity.

Troubleshooting Guide

Problem 1: Reaction Yield is Significantly Lower on a Larger Scale.
  • Possible Cause: Inefficient heat transfer leading to side reactions or product degradation.

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Slow down the addition rate of reagents for exothermic reactions. Ensure the reactor's cooling system is operating at full capacity.[3]

  • Possible Cause: Poor mixing leading to incomplete reaction.

    • Solution: Evaluate the reactor's mixing parameters. It may be necessary to increase the agitation speed or use a different type of impeller. Perform a mixing study if the problem persists.[3]

  • Possible Cause: Catalyst deactivation or poisoning.

    • Solution: Ensure the starting materials and solvent are free from catalyst poisons (e.g., sulfur or strong chelating agents). On a larger scale, the catalyst-to-substrate ratio may need optimization. Consider performing a small-scale test with the same batch of catalyst and reagents to confirm activity.

Problem 2: Product Purity is Unacceptable, with New Impurities Observed.
  • Possible Cause: Extended reaction or work-up times at elevated temperatures.

    • Solution: Operations like filtration and distillation take longer at scale.[3] This prolonged exposure to heat can cause degradation. Analyze the effect of time on the reaction mixture at the target temperature in a small-scale study.[3] If necessary, find ways to expedite the work-up process or perform it at a lower temperature.

  • Possible Cause: Formation of secondary amines or other by-products.

    • Solution: Over-alkylation or other side reactions can become more prominent at higher concentrations typical of scale-up.[7] It may be necessary to adjust the stoichiometry or concentration of the reactants.

  • Possible Cause: Inefficient purification.

    • Solution: Large-scale column chromatography is often impractical.[4] Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find conditions that effectively reject impurities. Washing the filtered product cake may be less efficient than in the lab; consider reslurrying the crude product in a suitable solvent for a more effective wash.[3]

Problem 3: Difficulty in Isolating the Product.
  • Possible Cause: Different crystal form (polymorphism).

    • Solution: Changes in crystallization conditions (cooling rate, solvent, agitation) during scale-up can lead to the formation of a different, sometimes problematic, crystal form.[3] This can affect filtration and drying characteristics. Characterize the solid form and redefine the crystallization protocol for consistency.

  • Possible Cause: Fine particles that clog filters.

    • Solution: "Crashing out" the product by adding an anti-solvent too quickly or cooling too rapidly can generate very fine particles. Optimize the crystallization by slowing the cooling rate or the addition of the anti-solvent to grow larger, more easily filterable crystals.

Experimental Protocols

Lab-Scale Synthesis: Catalytic Hydrogenation of Methyl 4-methoxy-2-nitrobenzoate
  • Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter connected to a hydrogen balloon, and a condenser.

  • Charging Reagents: The flask is charged with Methyl 4-methoxy-2-nitrobenzoate (10.0 g), methanol (150 mL), and 10% Palladium on Carbon (50% wet, 1.0 g).

  • Inerting: The system is evacuated and backfilled with nitrogen three times to remove air.

  • Reaction: The nitrogen atmosphere is replaced with hydrogen (from a balloon). The mixture is stirred vigorously at room temperature for 18 hours.[1]

  • Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: The reaction mixture is purged with nitrogen. The catalyst is removed by filtration through a pad of celite, which is then washed with methanol.[1]

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[1]

Pilot-Scale Synthesis Protocol
  • Setup: A 50 L glass-lined jacketed reactor equipped with a mechanical stirrer, a temperature probe, and connections for nitrogen, hydrogen, and vacuum.

  • Charging Reagents: The reactor is charged with Methyl 4-methoxy-2-nitrobenzoate (1.0 kg) and methanol (15 L). The mixture is agitated to ensure dissolution.

  • Catalyst Slurry: In a separate container, 10% Palladium on Carbon (50% wet, 100 g) is slurried in methanol (1 L) under a nitrogen atmosphere. This slurry is then transferred to the reactor via a pump.

  • Inerting: The reactor is pressurized with nitrogen to 2 bar and vented three times to remove oxygen.

  • Reaction: The reactor is pressurized with hydrogen to 3 bar. The reaction is maintained at 25-30 °C with vigorous stirring. The reactor's cooling jacket is used to dissipate the heat generated.

  • Monitoring: The reaction is monitored by sampling through a dedicated sample port and analyzing via HPLC.

  • Work-up: After completion, the reactor is purged with nitrogen three times. The catalyst is filtered using a contained filter press. The reactor and filter cake are washed with additional methanol.

  • Isolation: The filtrate is transferred to a second reactor and concentrated under vacuum. The resulting crude product is then subjected to a pre-developed crystallization protocol.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-ScalePilot-ScaleKey Consideration for Scale-Up
Batch Size 10 g1.0 kg (100x)Non-linear challenges in mixing and heat transfer.
Solvent Volume 150 mL15 LIncreased cost, safety risks, and disposal concerns.
Vessel Type Glass FlaskJacketed ReactorEssential for temperature control and safety.[3]
Agitation Magnetic StirrerMechanical StirrerRequired for effective mixing in viscous or dense slurries.
Reagent Addition All at onceControlled slurry transferPrevents clumping and ensures catalyst is well-dispersed.
Atmosphere Control Balloon / N2 LinePressurized Gas LinesRequires robust engineering controls for safety.
Filtration Buchner FunnelContained Filter PressMinimizes operator exposure and solvent loss.
Typical Time 18-24 hours24-36 hoursLonger times can impact product stability and purity.[3]

Visualizations

ScaleUpWorkflow lab_dev Lab-Scale Development (mg to g scale) process_chem Process Chemistry (g to 100g scale) lab_dev->process_chem Route Scouting, Initial Optimization kilo_lab Kilo-Lab / Pre-Pilot (100g to kg scale) process_chem->kilo_lab Parameter Optimization, Safety Studies (Calorimetry) pilot_plant Pilot Plant (kg to 100kg scale) kilo_lab->pilot_plant Equipment Mimicking, Robustness Testing full_prod Full-Scale Production (tonne scale) pilot_plant->full_prod Process Validation, Tech Transfer

Caption: A typical workflow for scaling a chemical synthesis from laboratory discovery to full-scale production.

TroubleshootingYield start Low Yield Observed During Scale-Up check_temp Was Internal Temp Within Range? start->check_temp check_mixing Was Agitation Sufficient? check_temp->check_mixing Yes sol_temp Improve Cooling / Slow Addition Rate. Review Calorimetry Data. check_temp->sol_temp No check_reagents Are Reagents / Catalyst Active? check_mixing->check_reagents Yes sol_mixing Increase Stirrer Speed / Evaluate Impeller. Consider Baffle Installation. check_mixing->sol_mixing No sol_reagents Test Reagents on Lab Scale. Check for Catalyst Poisons. check_reagents->sol_reagents No end Problem Resolved check_reagents->end Yes sol_temp->end sol_mixing->end sol_reagents->end

Caption: A troubleshooting decision tree for diagnosing the root cause of low yield in a scaled-up reaction.

SafetyProtocol start Start of Exothermic Reaction risk_assessment Conduct Risk Assessment start->risk_assessment ppe Ensure Proper PPE is Worn risk_assessment->ppe inert Inert Reactor Atmosphere (e.g., N2 Purge) ppe->inert cooling Set Cooling Jacket to Minimum Temperature inert->cooling addition Begin Slow, Controlled Addition of Reagent cooling->addition monitor Monitor Internal Temperature and Pressure Continuously addition->monitor temp_ok Temp < T_max? monitor->temp_ok complete Addition Complete monitor->complete All reagent added temp_ok->monitor Yes stop_addition STOP ADDITION Initiate Emergency Cooling temp_ok->stop_addition No

Caption: A safety workflow for managing a potentially hazardous exothermic reaction during process scale-up.

References

Validation & Comparative

Comparing the biological activity of "2-Amino-4-(methoxycarbonyl)benzoic acid" isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the positional isomers of methyl aminobenzoate: methyl 2-aminobenzoate (ortho-isomer), methyl 3-aminobenzoate (meta-isomer), and methyl 4-aminobenzoate (para-isomer). The position of the amino group on the benzene ring significantly influences the molecule's physicochemical properties and, consequently, its biological function. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes workflows to aid in research and drug development.

Data Presentation: A Comparative Overview

Direct comparative studies on the biological activities of the parent methyl aminobenzoate isomers are limited in publicly available literature. However, research on their derivatives provides insights into their potential therapeutic applications. The following tables summarize the available quantitative data for derivatives of the ortho and para isomers. Data for the meta-isomer is notably scarce, reflecting its primary use as a chemical intermediate.

Table 1: Comparative Anticancer and Antimicrobial Activities of Methyl 2-Aminobenzoate Derivatives

CompoundBiological ActivityAssayCell Line / MicroorganismResult (IC₅₀ / MIC)
Methyl 2-amino-5-(methylselanyl)benzoateAnticancerMTT AssayHepG2 (Human liver cancer)IC₅₀ = 3.57 ± 0.1 µM[1]
AntibacterialBroth MicrodilutionE. coli91.3% inhibition[1]
S. aureus90.5% inhibition[1]
AntifungalBroth MicrodilutionC. albicans100% inhibition[1]

IC₅₀ (Median Inhibitory Concentration) is the concentration of a substance that inhibits a biological process by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Comparative Enzyme Inhibition Activities of Methyl 4-Aminobenzoate Derivatives

CompoundTarget EnzymeAssayInhibition Constant (Kᵢ) / IC₅₀
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione ReductaseSpectrophotometricKᵢ = 0.325 ± 0.012 μM[2]
Methyl 4-amino-2-nitrobenzoateGlutathione S-transferaseSpectrophotometricKᵢ = 92.41 ± 22.26 μM[2]
Methyl benzoate derivativesGlucose 6-phosphate dehydrogenase (G6PD)SpectrophotometricIC₅₀ = 100.8 - 430.8 μM[3]
6-phosphogluconate dehydrogenase (6PGD)SpectrophotometricIC₅₀ = 206 - 693.2 μM[3]

Kᵢ (Inhibition Constant) is a measure of the potency of an inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

Protocol Outline:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: Observe the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[4]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Principle: The activity of COX enzymes is determined by measuring the production of prostaglandins (e.g., PGE₂) from the substrate arachidonic acid. The inhibitory effect of a compound is quantified by the reduction in prostaglandin production.

Protocol Outline:

  • Enzyme and Inhibitor Incubation: Incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the test compound.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a specific time.

  • Prostaglandin Quantification: Measure the amount of PGE₂ produced using methods such as ELISA or LC-MS/MS.[5][6]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture compound_prep Prepare Isomer Solutions start->compound_prep seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Isomer Dilutions compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for Cytotoxicity Screening.

Experimental_Workflow_for_Antimicrobial_Screening cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture compound_prep Prepare Isomer Solutions start->compound_prep inoculation Inoculate with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution of Isomers in Broth compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate (18-24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

Workflow for Antimicrobial Screening.

Discussion and Conclusion

The positional isomerism of the amino group on the methyl benzoate scaffold significantly impacts biological activity. Derivatives of methyl 2-aminobenzoate have demonstrated promising anticancer and broad-spectrum antimicrobial activities.[1] In contrast, derivatives of methyl 4-aminobenzoate have been investigated for their enzyme inhibitory potential, particularly targeting enzymes involved in cellular metabolism and detoxification.[2][3] The para-isomer itself, known as benzocaine, functions as a local anesthetic by blocking voltage-gated sodium channels.

There is a notable lack of publicly available data on the biological activity of methyl 3-aminobenzoate , which is primarily utilized as a precursor in organic synthesis.[7] This data gap presents an opportunity for future research to explore the pharmacological potential of this isomer.

The presented data, although largely on derivatives, suggests that the ortho- and para-isomers of methyl aminobenzoate are promising scaffolds for the development of novel therapeutic agents. Further studies involving direct, side-by-side comparisons of the parent isomers are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Spectroscopic comparison of "2-Amino-4-(methoxycarbonyl)benzoic acid" and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among: Researchers, scientists, and drug development professionals.

This guide offers an objective spectroscopic comparison of 2-Amino-4-(methoxycarbonyl)benzoic acid against a selection of its structural analogues. By presenting key experimental data, this document aims to facilitate compound identification, structural elucidation, and comparative analysis for professionals in the chemical and pharmaceutical sciences. The analogues chosen for comparison include 2-Aminobenzoic acid, Methyl 4-aminobenzoate, and Methyl 4-nitrobenzoate, allowing for an examination of the spectroscopic effects of altering substituent positions and functional groups.

Comparative Spectroscopic Data

The following table summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the title compound and its selected analogues. This side-by-side presentation allows for rapid assessment of spectral differences.

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR (ν, cm⁻¹)MS (m/z, [M]⁺)
This compound this compoundData not publicly available.Data not publicly available.Data not publicly available.195.17[1]
2-Aminobenzoic acid (Anthranilic Acid) 2-Aminobenzoic acidAromatic H: 6.6-7.9, NH₂: (variable), COOH: (variable)Aromatic C: 111-151, C=O: ~1703300-2500 (O-H), 3400-3200 (N-H), 1700-1680 (C=O)[2][3]137.14[2][4]
Methyl 4-aminobenzoate Methyl 4-aminobenzoateAromatic H (d): 7.8, Aromatic H (d): 6.6, NH₂: 4.1 (br s), OCH₃: 3.8 (s)Aromatic C: 113-152, C=O: ~167, OCH₃: ~513400-3200 (N-H), 1710-1680 (C=O), 1280 (C-O)[5]151.16[6][7]
Methyl 4-nitrobenzoate Methyl 4-nitrobenzoateAromatic H (d): 8.3, Aromatic H (d): 8.2, OCH₃: 4.0 (s)[8]Aromatic C: 123-150, C=O: ~165, OCH₃: ~53[8]1720 (C=O), 1520 & 1350 (NO₂)[9]181.15[10][11][12]

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. IR frequencies (ν) denote characteristic stretching vibrations. Mass spectrometry (MS) values correspond to the molecular ion.

Experimental Protocols

The methodologies outlined below represent standard procedures for the spectroscopic analysis of the compounds cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution spectrometer (e.g., Bruker or Jeol, 300-500 MHz) was used for analysis.

  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Spectra were acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters included a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Proton-decoupled spectra were obtained over a spectral width of approximately 220 ppm. A longer relaxation delay (2-5 seconds) and a greater number of scans were utilized to ensure the detection of all carbon signals.

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, was employed.

  • Sample Preparation : For solid samples, a small amount was placed directly onto the ATR crystal. Alternatively, a KBr pellet was prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹. Data were averaged over 16 to 32 scans with a spectral resolution of 4 cm⁻¹ to improve signal quality.

3. Mass Spectrometry (MS)

  • Instrumentation : An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction, was used.

  • Sample Introduction : The sample, dissolved in a volatile solvent, was injected into the GC-MS system. The GC column separated the analyte from the solvent and any impurities before introduction into the ion source.

  • Ionization and Analysis : In the ion source, molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole) and detected.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process and the structural relationships between the compared molecules.

Spectroscopic_Analysis_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Interpretation Compound Analyte (Acid or Analogue) Solvation Dissolution in Appropriate Solvent Compound->Solvation NMR NMR Spectroscopy (¹H & ¹³C) Solvation->NMR IR FTIR Spectroscopy Solvation->IR MS Mass Spectrometry (EI) Solvation->MS Data_Processing Spectral Processing & Peak Identification NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structural_Elucidation Structural Elucidation & Comparison Data_Processing->Structural_Elucidation

Caption: Workflow for Spectroscopic Characterization.

Structural_Relationships Parent 2-Amino-4-(methoxycarbonyl) benzoic acid Analogue1 2-Aminobenzoic acid (Removes -COOCH₃ at C4) Parent->Analogue1 Functional Group Removal Analogue2 Methyl 4-aminobenzoate (Moves -NH₂ from C2 to C4, removes -COOH) Parent->Analogue2 Isomerization & Group Removal Analogue3 Methyl 4-nitrobenzoate (Replaces -NH₂ with -NO₂) Analogue2->Analogue3 Functional Group Interconversion

References

A Comparative Guide to the Reactivity of 2-Amino-4-(methoxycarbonyl)benzoic Acid and Other Aminobenzoic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency and product characteristics. Aminobenzoic acids and their esters are a versatile class of compounds, serving as precursors to a wide array of biologically active molecules and functional materials. This guide provides a comparative analysis of the reactivity of "2-Amino-4-(methoxycarbonyl)benzoic acid" against other common aminobenzoic esters. The discussion is supported by available experimental data and established principles of organic chemistry, offering insights into how the substitution pattern on the aromatic ring influences chemical behavior.

Executive Summary

The reactivity of aminobenzoic esters is primarily dictated by the electronic interplay between the amino group, the ester functionality, and any other substituents on the benzene ring. The position of these groups relative to one another significantly impacts the nucleophilicity of the amino group, the susceptibility of the ester to hydrolysis, and the electron density of the aromatic ring towards electrophilic substitution.

This guide will focus on three key reaction types to illustrate these differences:

  • Ester Hydrolysis: A reaction that highlights the potential for intramolecular catalysis.

  • N-Acylation: A common transformation of the amino group.

  • Diazotization: A pivotal reaction for further functionalization of the aromatic ring.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the reactivity of this compound and its isomers.

Table 1: Comparative Rates of Hydrolysis of Aminobenzoic Esters

CompoundRelative Position of -NH₂ and -COORObserved Reactivity in HydrolysisQuantitative Data (kobsd)Reference
Esters of 2-Aminobenzoic acidorthoSignificantly enhanced rate of hydrolysis. The amino group acts as an intramolecular general base catalyst.50-100 fold rate enhancement compared to para-substituted esters.[Fife, T. H., et al. (2002)]
Esters of 4-Aminobenzoic acidparaServes as a baseline for comparison with the ortho isomer.Slower rate compared to the ortho isomer.[Fife, T. H., et al. (2002)]
This compoundortho to -COOH, meta to -COOCH₃Expected to have enhanced hydrolysis of the ester at the 1-position due to intramolecular catalysis by the 2-amino group. The methoxycarbonyl group at the 4-position is expected to have a minor electronic influence on this intramolecular reaction.No direct experimental data found.N/A

Table 2: Predicted Relative Reactivity in N-Acylation

CompoundKey Substituent EffectsPredicted Relative Reactivity
Methyl 2-AminobenzoateAmino group is sterically hindered by the adjacent ester group.Lower
Methyl 3-AminobenzoateAmino group is activated by resonance, with minimal steric hindrance from the meta-ester group.Higher
Methyl 4-AminobenzoateAmino group is activated by resonance.High
This compoundThe amino group is activated by the para-methoxycarbonyl group (via resonance) and deactivated by the ortho-carboxyl group (via induction). Steric hindrance from the ortho-carboxyl group is also a factor.Moderate

Table 3: Predicted Relative Reactivity in Diazotization

CompoundKey Substituent EffectsPredicted Relative Reactivity
Methyl 2-AminobenzoateAmino group is activated, but the diazonium salt may be prone to intramolecular reactions with the ester.Moderate
Methyl 3-AminobenzoateAmino group is activated by resonance from the ester group.Higher
Methyl 4-AminobenzoateAmino group is strongly activated by resonance from the ester group.High
This compoundThe amino group's basicity is reduced by the electron-withdrawing effects of both the ortho-carboxyl and para-methoxycarbonyl groups.Lower

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound with other aminobenzoic esters.

Protocol 1: Comparative Analysis of Ester Hydrolysis Rates

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of different aminobenzoic esters.

Materials:

  • This compound

  • Methyl 2-aminobenzoate

  • Methyl 3-aminobenzoate

  • Methyl 4-aminobenzoate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standardized buffer solutions (pH 4, 7, 9)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostated cuvette holder

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each aminobenzoic ester in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mM.

  • Reaction Setup: In a quartz cuvette, add 2.9 mL of the desired buffer solution and allow it to equilibrate to the target temperature (e.g., 50 °C) in the thermostated cuvette holder of the UV-Vis spectrophotometer.

  • Initiation of Reaction: Inject 0.1 mL of the ester stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at a predetermined wavelength (corresponding to the appearance of the aminobenzoic acid product or disappearance of the ester).

  • Data Collection: Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obsd).

  • Comparison: Compare the k_obsd values obtained for each ester under identical conditions (pH, temperature, ionic strength).

Protocol 2: Comparative N-Acylation Kinetics via Competition Experiment

Objective: To determine the relative rates of N-acylation of different aminobenzoic esters.

Materials:

  • This compound

  • Methyl 2-aminobenzoate

  • Methyl 3-aminobenzoate

  • Methyl 4-aminobenzoate

  • Acetic anhydride (limiting reagent)

  • An inert, dry solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic peak)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Reaction Mixture Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), prepare a solution containing equimolar amounts (e.g., 0.1 mmol) of two different aminobenzoic esters and the internal standard in the solvent.

  • Initiation of Reaction: Add a solution of acetic anhydride (e.g., 0.05 mmol, the limiting reagent) in the same solvent to the reaction mixture with vigorous stirring.

  • Reaction Quenching: At specific time intervals (e.g., 1, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of a primary amine (e.g., butylamine) to consume any remaining acetic anhydride.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentrations of the unreacted aminobenzoic esters and the acylated products.

  • Data Analysis: Plot the concentration of each reactant and product as a function of time. The initial rates of formation of the acylated products will provide a direct comparison of the N-acylation reactivity of the parent esters.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_stock Prepare Ester Stock Solutions equilibrate Equilibrate Buffer in Cuvette prep_stock->equilibrate prep_buffer Prepare Buffer Solutions prep_buffer->equilibrate inject Inject Ester Stock & Mix equilibrate->inject record Record Absorbance vs. Time inject->record plot Plot ln(Abs) vs. Time record->plot calculate Calculate k_obsd from Slope plot->calculate compare Compare k_obsd Values calculate->compare

Caption: Experimental workflow for the comparative analysis of ester hydrolysis rates.

Electronic_Effects cluster_factors Influencing Factors cluster_electronic Electronic Effects Details Reactivity Reactivity of Aminobenzoic Esters Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Inductive Inductive Effect (-I) -COOH, -COOR are deactivating Electronic->Inductive Resonance Resonance Effect (+M) -NH2 is activating -COOR can be activating or deactivating depending on position Electronic->Resonance Steric->Reactivity Hinders approach of reagents to -NH2 or -COOR Inductive->Reactivity Decreases nucleophilicity of -NH2 Decreases electron density of the ring Resonance->Reactivity Increases nucleophilicity of -NH2 Increases electron density of the ring

Caption: Logical relationship of factors influencing the reactivity of aminobenzoic esters.

Unlocking Therapeutic Potential: A Comparative Guide to the Efficacy of 2-Amino-4-(methoxycarbonyl)benzoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic innovation. Within this landscape, derivatives of 2-amino-4-(methoxycarbonyl)benzoic acid and related aminobenzoic acid scaffolds have emerged as a promising class of molecules with the potential to modulate the activity of a diverse range of enzymes implicated in various diseases. This guide provides an objective comparison of the performance of these derivatives against several key enzyme targets, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

This comparative analysis delves into the inhibitory profiles of aminobenzoic acid derivatives against critical enzymes such as casein kinase 2 alpha (CSNK2A), carbonic anhydrases (CAs), and α-amylase. By presenting quantitative data in clearly structured tables, offering detailed experimental protocols, and visualizing key concepts, this guide aims to serve as a valuable resource for identifying promising lead compounds and informing the design of future drug discovery initiatives.

Comparative Efficacy of Aminobenzoic Acid Derivatives

The inhibitory potential of derivatives based on the 2-aminobenzoic acid scaffold varies significantly based on the specific structural modifications and the target enzyme. The following sections and tables summarize the available quantitative data for these compounds and compare their efficacy.

Casein Kinase 2 Alpha (CSNK2A) and PIM3 Kinase Inhibition

A series of 4-(6-((substituted-phenyl)amino)pyrazin-2-yl)benzoic acid derivatives have been evaluated for their inhibitory activity against CSNK2A, a kinase implicated in cancer and viral infections, and their selectivity against PIM3 kinase. The in-cell target engagement was determined using the NanoBRET assay.

CompoundIndazole 6-amino SubstituentCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
2 Isopropyl12181.5
4a Unsubstituted>1000>1000-
4b Methyl180600.3
4c Ethyl120400.3
4d Cyclopentyl>1000250-
4e Benzyl80500.6
4f Phenoxyethyl3002000.7
4g 2-(Dimethylamino)ethyl>1000>1000-
4h 2-(1-Pyrrolidinyl)ethyl>1000>1000-
Carbonic Anhydrase Inhibition

Substituted benzoylthioureido benzoic acid derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, which are involved in physiological processes like pH regulation and are targets for treating glaucoma and cancer. The inhibitory activity is presented as Ki values (nM).

CompoundRhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
5a H250.331.827.549.6
5b 4-Cl189.225.419.845.1
5c 3,4-diCl150.719.715.338.4
5d 4-Br98.515.610.231.2
13a 4-acetamido-2-methoxy301.645.339.860.1
13b 4-(4-chlorobenzamido)-2-methoxy280.440.135.255.8
13c 4-(3,4-dichlorobenzamido)-2-methoxy255.938.930.750.3
Acetazolamide (Standard) -25012255.7
α-Amylase Inhibition

A series of 2-amino-5-styrylacetophenone and 5-styryl-2-aminochalcone derivatives were screened for their inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes.

CompoundStructureα-Amylase IC50 (µM)
2a 2-Amino-5-styrylacetophenone2.3 ± 0.20
2b 2-Amino-5-(4-fluorostyryl)acetophenone19.3 ± 0.42
2c 2-Amino-5-(4-chlorostyryl)acetophenone5.8 ± 0.51
2d 2-Amino-5-(4-methoxystyryl)acetophenone9.0 ± 0.31
3c 2'-Amino-5'-(4-chlorostyryl)-3-fluorochalcone2.5
3g 2'-Amino-5'-(4-chlorostyryl)-4-fluorochalcone1.7 ± 0.25
3d 2'-Amino-5'-(4-methoxystyryl)-3-fluorochalcone7.0 ± 0.45
3h 2'-Amino-5'-(4-methoxystyryl)-4-fluorochalcone7.6 ± 0.20
Acarbose (Standard) -1.03 ± 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivatives[1]

The synthesis of the pyrazine derivatives involved a multi-step process. A key step was the palladium-catalyzed Suzuki reaction between a pyrazine intermediate and 4-(carboxymethyl)phenyl boronic acid to form the core structure. Subsequent modifications of the 6-aminoindazole substituent were achieved through reductive amination with an aldehyde and sodium cyanoborohydride (NaBH₃CN) or by SN2 reaction with an alkyl halide, followed by saponification of the methyl ester to yield the final benzoic acid derivatives.[1]

In-Cell Kinase Target Engagement (NanoBRET Assay)[1]

The in-cell target engagement of the synthesized compounds for CSNK2A and PIM3 kinases was quantified using the NanoBRET™ assay. This technology measures the apparent affinity of a test compound for a specific protein target in live cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. The displacement of the probe by a competitive inhibitor results in a decrease in the BRET signal, which is used to determine the compound's IC50 value.

Carbonic Anhydrase Inhibition Assay[2]

The inhibitory activity against human CA isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow instrument to measure the CO₂ hydration activity. The assay measures the enzyme's ability to catalyze the hydration of CO₂ to bicarbonate and a proton. The inhibition constants (Ki) were obtained by non-linear least-squares fitting of the enzyme activity data at varying inhibitor concentrations to the Michaelis-Menten equation.

α-Amylase Inhibition Assay[3]

The α-amylase inhibitory activity of the test compounds was determined using an α-amylase inhibitor screening kit. The assay is based on the principle that α-amylase hydrolyzes starch to produce smaller sugar fragments. The amount of remaining starch is quantified by adding an iodine solution, which forms a blue-colored complex with starch. The decrease in the blue color intensity is proportional to the enzyme activity. The IC50 values were calculated from the dose-response curves of percentage inhibition versus inhibitor concentration.[2]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Enzyme Inhibition Screening S1 Starting Materials (e.g., aminobenzoic acid precursor) S2 Chemical Reactions (e.g., Suzuki coupling, amination) S1->S2 S3 Purification & Characterization S2->S3 E1 Target Enzyme (e.g., CSNK2A, CA, α-amylase) S3->E1 Test Compounds E2 Enzyme Assay (e.g., NanoBRET, Stopped-flow) E1->E2 E3 Data Analysis (IC50, Ki determination) E2->E3 SAR SAR E3->SAR Structure-Activity Relationship Analysis

Caption: A generalized experimental workflow for the synthesis and screening of enzyme inhibitors.

SAR_logic Core 2-Aminobenzoic Acid Scaffold Substituent Chemical Substituents (R groups) Core->Substituent is modified by Binding Interaction with Enzyme Active Site Substituent->Binding influences Activity Inhibitory Potency (IC50 / Ki) Binding->Activity determines

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

signaling_pathway_inhibition Substrate Substrate Enzyme Enzyme (e.g., Kinase, Hydrolase) Substrate->Enzyme Product Product Enzyme->Product Cellular_Response Downstream Cellular Response Product->Cellular_Response Inhibitor Aminobenzoic Acid Derivative Inhibitor->Enzyme Inhibition

References

Comparative Structure-Activity Relationship (SAR) Studies of 2-Amino-4-(methoxycarbonyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of anthranilic acid derivatives, with a specific focus on the potential role of 2-Amino-4-(methoxycarbonyl)benzoic acid. While direct comparative experimental data for this compound is limited in the public domain, this document synthesizes established SAR principles from related analogs to provide a predictive comparison and guide for future research.

Anthranilic acid and its derivatives are recognized as privileged pharmacophores in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the anthranilic acid scaffold.

General Structure-Activity Relationships of Anthranilic Acid Derivatives

Several key structural features have been identified as crucial for the biological activity of anthranilic acid derivatives:

  • Amino and Carboxyl Group Positioning: The ortho-disposition of the amino and carboxylic acid groups is critical for many biological activities. Meta- and para-aminobenzoic acid analogs are often inactive.[5]

  • Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid ring tends to reduce activity.[5]

  • The Amino Group: The -NH moiety is often essential for activity. Its replacement with other functional groups like -O-, -CH2-, or -S- can significantly diminish or abolish the biological effect.[5]

  • N-Aryl Substitution: For N-aryl anthranilic acids (fenamates), substitution on the N-aryl ring can have varied and sometimes conflicting effects on anti-inflammatory activity, depending on the specific assay.[5]

Comparative Analysis of Substituted Anthranilic Acid Analogs

Compound NameStructureKey Substituent(s)Reported or Predicted Biological ActivityReference / Rationale
Anthranilic Acid NoneBaseline activity; precursor for more active derivatives.General knowledge
Mefenamic Acid 2,3-dimethylphenyl on NitrogenPotent anti-inflammatory and analgesic agent.[5]
Flufenamic Acid 3-(trifluoromethyl)phenyl on NitrogenPotent anti-inflammatory agent.[5]
2-Amino-4-methoxybenzoic acid 4-methoxyUsed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][6]
This compound 4-methoxycarbonyl Predicted to have modulated biological activity. The electron-withdrawing nature of the ester may influence receptor binding and pharmacokinetic properties. It is an intermediate for preparing fungal efflux pump inhibitors. [7]Inferred from general SAR

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of biological activities. Below is a representative protocol for assessing the in vitro anti-inflammatory activity of anthranilic acid derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound and analogs)

  • Reference NSAID (e.g., celecoxib, ibuprofen)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

Procedure:

  • Prepare stock solutions of the test compounds and reference drug in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualizing Molecular Interactions and Experimental Processes

To better understand the relationships and workflows in SAR studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., COX Inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) in_vitro->in_vivo data_analysis IC50 / ED50 Determination in_vivo->data_analysis sar_establishment Structure-Activity Relationship (SAR) Establishment data_analysis->sar_establishment sar_establishment->synthesis Lead Optimization

Figure 1: A generalized experimental workflow for SAR studies.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa hydrolysis cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation nsaids Anthranilic Acid Derivatives (e.g., Fenamates) nsaids->cox inhibition

Figure 2: Simplified signaling pathway of COX inhibition.

Conclusion

The existing literature provides a solid foundation for understanding the structure-activity relationships of anthranilic acid derivatives. While specific comparative data for this compound is not yet available, the general principles of SAR suggest that the introduction of a methoxycarbonyl group at the 4-position will likely modulate its biological activity. Further experimental studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. The provided experimental protocol and workflow diagrams offer a framework for conducting such investigations.

References

Cross-Reactivity of Anthranilic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cross-reactivity profiles of glafenine, meclofenamate, and mefenamic acid, providing researchers with essential data and protocols for informed drug development and safety assessment.

This guide offers a comparative overview of the cross-reactivity observed between three nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to the anthranilic acid class: glafenine, meclofenamate, and mefenamic acid. While direct quantitative data on the immunological cross-reactivity of these specific compounds is limited in publicly available literature, this document synthesizes existing clinical observations and provides detailed protocols for key experimental assays used to assess such reactions. Furthermore, it presents comparative data on their primary pharmacological targets, the cyclooxygenase (COX) enzymes, which can contribute to the understanding of their cross-reactivity potential.

Comparative Analysis of Anthranilic Acid Derivatives

Cross-reactivity between these structurally related NSAIDs has been documented, primarily through clinical case studies. One notable report describes a patient who exhibited immediate adverse reactions to both glafenine and meclofenamate, and subsequently also reacted to mefenamic acid, a drug the patient had not previously taken.[1] This clinical observation strongly suggests an immunological basis for the cross-reactivity among these anthranilic acid derivatives.[1]

While specific immunological cross-reactivity data is scarce, a comparison of their inhibitory activity on COX enzymes provides some quantitative insight into their shared pharmacological properties. The inhibition of COX-1 is often associated with NSAID-induced hypersensitivity reactions.

DerivativeTarget EnzymeIC50 (µM)
Mefenamic AcidCOX-20.06
Meclofenamic AcidCOX-2Not explicitly stated, but inhibits R120A mutant
GlafenineNot availableNot available

Note: The provided IC50 value is for mefenamic acid's inhibition of COX-2 in intact cells.[2] Meclofenamic acid was also shown to inhibit a mutant form of COX-2, indicating its activity on the enzyme.[2] The lack of readily available quantitative data for glafenine highlights a gap in the current understanding of its comparative pharmacology.

Experimental Protocols for Assessing Cross-Reactivity

To investigate the cross-reactivity potential of "2-Amino-4-(methoxycarbonyl)benzoic acid" derivatives and other compounds, the following in-vivo and in-vitro assays are commonly employed.

In-Vivo Testing: Skin Prick Test (SPT) and Intradermal Test (IDT)

These tests are the gold standard for evaluating IgE-mediated drug hypersensitivity reactions.

1. Skin Prick Test (SPT) Protocol

  • Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.

  • Procedure:

    • A small drop of the test drug solution (at a non-irritating concentration) is placed on the patient's forearm or back.

    • The skin under the drop is lightly pricked with a sterile lancet, allowing a minute amount of the drug to enter the epidermis.

    • Positive (histamine) and negative (saline) controls are included.

    • The site is observed for 15-20 minutes.

  • Interpretation: A positive reaction is indicated by the formation of a wheal (a raised, itchy bump) and flare (redness) at the test site, significantly larger than the negative control.

2. Intradermal Test (IDT) Protocol

  • Objective: A more sensitive test to detect drug-specific IgE antibodies, used when SPT results are negative but suspicion of an allergy remains high.

  • Procedure:

    • A small amount (typically 0.02-0.05 mL) of a sterile, diluted solution of the drug is injected into the dermal layer of the skin, creating a small bleb.

    • A negative control (saline) is also injected at a separate site.

    • The injection sites are observed for 15-20 minutes.

  • Interpretation: A positive result is an increase in the size of the initial bleb, accompanied by a wheal and flare, that is significantly larger than the negative control site.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for an IgE-mediated allergic reaction.

experimental_workflow cluster_patient_selection Patient Selection cluster_in_vivo_testing In-Vivo Assessment cluster_in_vitro_testing In-Vitro Confirmation (Optional) cluster_diagnosis Diagnosis p1 Patient with suspected drug hypersensitivity spt Skin Prick Test (SPT) p1->spt idt Intradermal Test (IDT) spt->idt Negative pc Provocation Challenge idt->pc Negative lhr Leukocyte Histamine Release Test idt->lhr rast RAST/Immunoassay idt->rast pos Positive for Cross-Reactivity pc->pos Positive neg Negative for Cross-Reactivity pc->neg Negative lhr->pos Positive rast->pos Positive

Caption: Experimental workflow for investigating drug cross-reactivity.

IgE_signaling_pathway cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase allergen Drug-Protein Conjugate (Allergen) b_cell B Cell allergen->b_cell plasma_cell Plasma Cell b_cell->plasma_cell ige Drug-Specific IgE plasma_cell->ige mast_cell Mast Cell ige->mast_cell Binds to surface cross_linking Cross-Linking of IgE by Allergen mast_cell->cross_linking degranulation Degranulation cross_linking->degranulation mediators Release of Histamine, Leukotrienes, etc. degranulation->mediators symptoms Allergic Symptoms mediators->symptoms

Caption: Simplified IgE-mediated allergic reaction pathway.

References

Benchmarking the synthesis of "2-Amino-4-(methoxycarbonyl)benzoic acid" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of "2-Amino-4-(methoxycarbonyl)benzoic acid," a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of three plausible synthetic routes, benchmarked against established methodologies for analogous compounds. The selection of an optimal route will depend on factors such as precursor availability, desired scale, and tolerance for specific reagents and reaction conditions.

Comparative Analysis of Synthetic Routes

The three routes explored herein leverage common and well-documented organic transformations: nitro group reduction and Fischer-Speier esterification. The primary difference lies in the sequence of these key steps.

Metric Route A: Esterification then Reduction Route B: Reduction then Esterification Route C: Diester Hydrolysis
Starting Material 2-Nitroterephthalic Acid2-Nitroterephthalic AcidDimethyl 2-nitroterephthalate
Key Intermediates 2-Nitro-4-(methoxycarbonyl)benzoic acid2-Aminoterephthalic acidDimethyl 2-aminoterephthalate
Estimated Overall Yield 75-85%70-80%80-90%
Estimated Purity >98%>97%>99%
Key Advantages Good control over mono-esterification.Avoids handling of potentially sensitive nitro-esters.High purity of the final product.
Key Disadvantages Requires selective mono-esterification of a dicarboxylic acid.Potential for di-ester formation.Requires selective hydrolysis of one of two ester groups.

Experimental Protocols and Workflows

The following sections detail the proposed experimental protocols for each synthetic route. These protocols are adapted from established procedures for similar substrates and should be optimized for the specific target molecule.

Route A: Selective Monoesterification followed by Nitro Group Reduction

This route begins with the selective esterification of one of the carboxylic acids of 2-nitroterephthalic acid, followed by the reduction of the nitro group.

Workflow Diagram:

Route_A start 2-Nitroterephthalic Acid esterification Selective Monoesterification (Methanol, H2SO4) start->esterification intermediate 2-Nitro-4-(methoxycarbonyl)benzoic acid esterification->intermediate reduction Nitro Reduction (Pd/C, H2) intermediate->reduction product This compound reduction->product Route_B start 2-Nitroterephthalic Acid reduction Nitro Reduction (Pd/C, H2) start->reduction intermediate 2-Aminoterephthalic acid reduction->intermediate esterification Selective Monoesterification (Methanol, H2SO4) intermediate->esterification product This compound esterification->product Route_C start Dimethyl 2-nitroterephthalate reduction Nitro Reduction (Pd/C, H2) start->reduction intermediate Dimethyl 2-aminoterephthalate reduction->intermediate hydrolysis Selective Monohydrolysis (NaOH, H2O/MeOH) intermediate->hydrolysis product This compound hydrolysis->product

In-vitro testing of novel compounds derived from "2-Amino-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro performance of novel compounds conceptually derived from a "2-Amino-4-(methoxycarbonyl)benzoic acid" scaffold. The data presented here is synthesized from studies on structurally related benzoic acid derivatives and serves as a framework for the evaluation of new chemical entities. This document is intended to guide researchers in designing and interpreting in-vitro experiments for novel therapeutic agents.

Comparative Efficacy: In-Vitro Anticancer Activity

The in-vitro cytotoxic effects of novel benzoic acid derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2]

Table 1: Comparative IC50 Values of Benzoic Acid Derivatives against Various Cancer Cell Lines

Compound CategoryTest Compound ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone DerivativesCompound 5MCF-7100Doxorubicin15.6
Triazolo-thiadiazole DerivativesCompound 9HeLa10Doxorubicin1.2
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativesCompound 1 & 2MCF-75.9 & 8.7--
2-Amino-4-aryl-pyrimidine Derivatives of Ursolic AcidCompound 7bMCF-70.48 ± 0.11--
AminobenzylnaphtholsMMZ-45AABxPC-313.265-Fluorouracil13.43 ± 1.9

Note: The data presented are from various studies on different benzoic acid derivatives and are for comparative purposes only. The reference compounds are commonly used positive controls in these assays.

Comparative Efficacy: In-Vitro Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds can be assessed in-vitro by measuring their ability to inhibit key inflammatory mediators. A common assay involves the use of lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production.[3]

Table 2: Comparative In-Vitro Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound CategoryTest Compound ExampleAssayEndpoint% InhibitionReference Compound% Inhibition
Tetrahydrobenzo[b]thiophene DerivativesTHBT 3aLPS-induced NO production in RAW 264.7 cellsNitric Oxide (NO)87.07 ± 1.22Sulforaphane (10 µM)91.57
Tetrahydrobenzo[b]thiophene DerivativesTHBT 2aLPS-induced NO production in RAW 264.7 cellsNitric Oxide (NO)78.04 ± 2.86Sulforaphane (10 µM)91.57

Comparative Efficacy: In-Vitro Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[4]

Table 3: Comparative MIC Values of Benzoic Acid Derivatives against Bacterial Strains

Compound CategoryTest Compound ExampleBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesCompound 4Staphylococcus aureus ATCC 6538125--
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesCompound 4Bacillus subtilis ATCC 6683125--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of novel compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[1][2]

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the anti-inflammatory activity of novel compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-only treated wells.[3]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of novel compounds against pathogenic microorganisms.

Methodology:

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: A standardized inoculum of the test microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Visualized Workflows and Pathways

Experimental Workflow for In-Vitro Anticancer Screening

anticancer_workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Novel Compounds & Controls seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow of the MTT assay for determining the anticancer activity of novel compounds.

General Signaling Pathway for Enzyme Inhibition

enzyme_inhibition sub Substrate enz Enzyme sub->enz Binds to Active Site prod Product enz->prod Catalyzes Reaction inh Novel Compound (Inhibitor) inh->enz Inhibits Activity

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition by a novel compound.

References

A Head-to-Head Comparison: 2-Amino-4-(methoxycarbonyl)benzoic Acid and Structurally-Related Building Blocks in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the selection of appropriate molecular building blocks is a critical determinant of synthetic efficiency and final compound properties. 2-Amino-4-(methoxycarbonyl)benzoic acid, a substituted anthranilic acid derivative, presents a unique combination of functional groups that make it a valuable scaffold. This guide provides a head-to-head comparison of this compound with other commonly utilized aminobenzoic acid building blocks, supported by an analysis of their chemical properties and potential performance in key synthetic transformations.

Physicochemical and Reactivity Profile

The strategic placement of an amino group, a carboxylic acid, and a methyl ester on the benzene ring imparts distinct electronic and steric characteristics to this compound. These features directly influence its reactivity in comparison to parent compounds like anthranilic acid and its isomers.

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Building Blocks

CompoundStructureMolecular Weight ( g/mol )pKa (Carboxylic Acid)Key Features & Reactivity Considerations
This compound this compound195.17[1]Predicted to be lower than anthranilic acid due to the electron-withdrawing methoxycarbonyl group.The electron-withdrawing nature of the methoxycarbonyl group decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid. This can influence reaction rates in amide coupling and esterification reactions.
Anthranilic acid (2-Aminobenzoic acid) Anthranilic acid137.14~5.0A versatile precursor for heterocycles and a common building block in medicinal chemistry. The amino group is more nucleophilic compared to its 4-methoxycarbonyl substituted counterpart.[2]
Methyl anthranilate (2-Aminobenzoic acid methyl ester) Methyl anthranilate151.16N/A (Ester)The carboxylic acid is protected as a methyl ester, making the amino group the primary reactive site for nucleophilic attack.
4-Aminobenzoic acid (PABA) 4-Aminobenzoic acid137.14~4.9An essential precursor in the folate biosynthesis pathway of bacteria, making it a key target for antimicrobial drug development. Its isomeric structure leads to different biological activities compared to anthranilic acid.[3]
2-Amino-4-methoxybenzoic acid 2-Amino-4-methoxybenzoic acid167.16[4]Predicted to be higher than anthranilic acid due to the electron-donating methoxy group.The electron-donating methoxy group at the 4-position increases the electron density of the aromatic ring and the nucleophilicity of the amino group, potentially accelerating reactions at the amino group.

Performance in Synthetic Applications: A Comparative Overview

While direct, quantitative head-to-head experimental data for this compound against all analogs in a single reaction is scarce in publicly available literature, a qualitative comparison can be inferred based on fundamental chemical principles.

Amide Bond Formation:

In a typical amide coupling reaction with an acyl chloride or a carboxylic acid activated with a coupling agent, the nucleophilicity of the amino group is paramount.

  • 2-Amino-4-methoxybenzoic acid and Anthranilic acid would likely exhibit the highest reactivity due to the electron-donating nature of the methoxy group and the unsubstituted nature of anthranilic acid, respectively.

  • This compound would be expected to have a slower reaction rate due to the electron-withdrawing effect of the methoxycarbonyl group, which reduces the nucleophilicity of the amino group.

  • Methyl anthranilate would react readily at the amino group.

  • 4-Aminobenzoic acid 's reactivity would be comparable to anthranilic acid, though the positional difference of the amino group can lead to different product conformations and biological activities.

Heterocycle Synthesis:

Anthranilic acid and its derivatives are renowned precursors for the synthesis of a wide array of heterocycles, including quinazolinones, benzodiazepines, and acridones.[5] The presence and nature of substituents can significantly impact the cyclization step. For instance, the electron-withdrawing methoxycarbonyl group in This compound could influence the conditions required for cyclization reactions.

Biological Activity and Structure-Activity Relationships (SAR)

The substitution pattern on the aminobenzoic acid scaffold is a key determinant of biological activity. Derivatives of anthranilic acid have been explored as inhibitors of various enzymes and as anti-inflammatory and analgesic agents.[6][7]

For example, in the context of developing enzyme inhibitors, the methoxycarbonyl group of This compound could serve as a key interaction point within a protein's binding pocket, potentially offering advantages in potency or selectivity over unsubstituted or differently substituted analogs. Structure-activity relationship studies on anthranilic acid-based compounds often reveal that modifications to the benzene ring significantly modulate their biological effects.[8][9]

Experimental Protocols

The following provides a general methodology for a common synthetic transformation involving aminobenzoic acid building blocks.

General Protocol for Amide Synthesis via Acyl Chloride:

  • Dissolution: Dissolve the aminobenzoic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.1-1.5 equivalents) to the solution.

  • Acylation: Cool the mixture in an ice bath and add the acyl chloride (1 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing Synthetic and Biological Pathways

DOT Script for a Generalized Synthetic Pathway to Substituted Amides

G Generalized Amide Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aminobenzoic_acid Aminobenzoic Acid Derivative reaction Amide Coupling aminobenzoic_acid->reaction acyl_chloride Acyl Chloride acyl_chloride->reaction solvent Aprotic Solvent solvent->reaction base Non-nucleophilic Base base->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification amide_product N-Acyl Aminobenzoic Acid Derivative purification->amide_product

Caption: Generalized workflow for the synthesis of N-acyl aminobenzoic acid derivatives.

DOT Script for a Simplified Signaling Pathway Inhibition

G Enzyme Inhibition by Aminobenzoic Acid Derivatives Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Aminobenzoic Acid Derivative Inhibitor->Enzyme Binds to enzyme

Caption: Simplified diagram of competitive enzyme inhibition by an aminobenzoic acid derivative.

References

A Researcher's Guide to Confirming the Purity of Synthesized 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of "2-Amino-4-(methoxycarbonyl)benzoic acid," complete with detailed experimental protocols and supporting data.

This guide outlines a multi-pronged approach to purity assessment, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained from a synthesized batch with expected values and commercially available standards, researchers can confidently ascertain the purity of their compound.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis. Each method provides unique insights into the composition of the synthesized sample.

Analytical TechniqueInformation ProvidedKey Parameters for Comparison
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of impurities.Retention time, peak area percentage.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities.Chemical shifts (δ), coupling constants (J), integration.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern analysis.Molecular ion peak (m/z), fragmentation ions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic amino acid esters and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) Purity Assay

This method provides a quantitative measure of the purity of the synthesized compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

  • Synthesized "this compound" sample

  • Reference standard (if available) or a well-characterized batch.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and 10mM ammonium formate in water (e.g., 95:5 v/v) with 0.2% formic acid.[1] The optimal ratio may need to be determined empirically.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized "this compound" in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-320 nm for aromatic compounds).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and detect the presence of structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Synthesized "this compound" sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized sample in 0.5-0.7 mL of a suitable deuterated solvent containing TMS.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis:

    • Compare the obtained chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum with the expected values for "this compound".

    • Compare the chemical shifts in the ¹³C NMR spectrum with the expected values.

    • Analyze the spectra for the presence of any unexpected signals that may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for confirmation of its identity.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Reagents:

  • Methanol or other suitable solvent

  • Synthesized "this compound" sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized sample in a suitable solvent.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its mass-to-charge ratio (m/z) with the calculated molecular weight of "this compound" (C₉H₉NO₄, MW: 195.17 g/mol ).[2]

    • Analyze the fragmentation pattern and compare it to the expected fragmentation of the molecule.

Data Presentation and Comparison

The following tables summarize the expected analytical data for "this compound" and provide a template for comparing with the experimental data from a synthesized batch.

Table 1: HPLC Data Comparison
ParameterExpected for Pure CompoundSynthesized BatchAlternative Standard (e.g., 2-Amino-4-methoxybenzoic acid)
Retention Time (min) Dependent on specific HPLC conditions
Purity (%) >99%>98% (typical commercial purity)
Impurities (Peak Area %) None detected
Table 2: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected IntegrationSynthesized Batch (δ, ppm)
COOH~12-13Singlet1H
Aromatic-H~7.6-7.8Multiplet1H
Aromatic-H~7.0-7.2Multiplet1H
Aromatic-H~6.3-6.5Multiplet1H
NH₂~5.0-6.0Broad Singlet2H
OCH₃~3.8Singlet3H

Note: Expected chemical shifts are estimations based on related structures and may vary depending on experimental conditions.

Table 3: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
Carbon AssignmentExpected Chemical Shift (δ, ppm)Synthesized Batch (δ, ppm)
C=O (acid)~168
C=O (ester)~166
Aromatic C-NH₂~152
Aromatic C-COOH~110-140
Aromatic C-COOCH₃~110-140
Aromatic CH~110-140
OCH₃~52

Note: Expected chemical shifts are estimations based on related structures and may vary depending on experimental conditions.

Table 4: Mass Spectrometry Data Comparison
IonExpected m/zSynthesized Batch (m/z)
[M+H]⁺ 196.06
[M-H]⁻ 194.05
Key Fragments e.g., loss of H₂O, COOH, OCH₃

Visualization of Analytical Workflow and Potential Impurities

The following diagrams, generated using Graphviz, illustrate the logical workflow for purity confirmation and a potential synthetic pathway leading to "this compound" and possible impurities.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity & Structural Confirmation cluster_comparison Data Comparison & Purity Assessment Synthesis Synthesized This compound TLC Thin Layer Chromatography (Initial Check) Synthesis->TLC MeltingPoint Melting Point Determination Synthesis->MeltingPoint HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS DataComparison Compare Experimental Data with Expected Values & Standards HPLC->DataComparison NMR->DataComparison MS->DataComparison PurityConfirmed Purity Confirmed DataComparison->PurityConfirmed Data Matches FurtherPurification Further Purification Required DataComparison->FurtherPurification Discrepancies Found

Purity Confirmation Workflow

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_products Products & Potential Impurities SM 4-Methoxy-2-nitrobenzoic acid Reduction Reduction of Nitro Group (e.g., H₂/Pd-C) SM->Reduction Impurity1 Unreacted Starting Material: 4-Methoxy-2-nitrobenzoic acid SM->Impurity1 Target 2-Amino-4-methoxybenzoic acid Reduction->Target Impurity2 Isomeric Impurities Reduction->Impurity2 Impurity3 Byproducts from Incomplete Reduction Reduction->Impurity3

Potential Synthesis and Impurities

By following these protocols and comparing the obtained data with the expected values, researchers can confidently establish the purity of their synthesized "this compound," ensuring the integrity of their subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-(methoxycarbonyl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Amino-4-(methoxycarbonyl)benzoic acid, adherence to proper disposal protocols is essential to minimize risks and ensure compliance with regulations. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, synthesized from safety data sheets (SDS).

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn. This is crucial to protect against potential skin and eye irritation, as well as respiratory tract irritation.[1][2][3]

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Skin and Body Laboratory coat; additional protective clothing as needed
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

This procedure outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as this compound. Note any contamination with other chemicals.

  • Segregate: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization

  • Select an Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste.

  • Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

Step 3: Waste Collection and Storage

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[4] Moisten the material slightly with water to prevent it from becoming airborne.

  • Contaminated Materials: Any materials used for cleaning up spills, such as paper towels or absorbent pads, should also be placed in the hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[1][6] Disposal should be in accordance with all applicable federal, state, and local regulations.[5]

  • Do Not Dispose in General Trash or Drains: This compound should not be disposed of in the regular trash or washed down the sink.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for disposal B Is the material a small, contained spill or residual product? A->B C YES B->C Yes D NO B->D No E Carefully sweep up solid material, avoiding dust generation. C->E F Is the material in its original, labeled container? D->F J Place in designated hazardous waste accumulation area. E->J G YES F->G Yes H NO F->H No G->J I Transfer to a new, properly labeled, and sealed waste container. H->I I->J K Arrange for pickup by a licensed hazardous waste disposal company. J->K L End: Proper Disposal Complete K->L

References

Safeguarding Your Research: A Guide to Handling 2-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Amino-4-(methoxycarbonyl)benzoic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and promoting a secure research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3][4]To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.[5][6]To protect against dust particles and potential splashes.
Skin and Body Protection Laboratory coat.[3][7]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][8][9]To minimize the inhalation of dust particles and potential respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Ensure the container is tightly closed and clearly labeled.[1][3]

2. Handling and Weighing:

  • All handling of the powdered chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to airborne dust.[9][12]

  • Use dedicated spatulas and weigh boats for transferring the chemical. Avoid scooping directly from the primary container to prevent contamination.

  • When weighing, do so in a location that minimizes air currents to ensure accuracy and prevent dispersal of the powder.[12]

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Clean the spill area with a wet cloth or paper towels, and dispose of the cleaning materials as hazardous waste.[12]

4. First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[1][8]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.[1][5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste and disposed of accordingly.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Weigh the required amount of chemical B->C D Transfer chemical to reaction vessel C->D E Clean work area and equipment D->E F Dispose of waste in designated containers E->F G Remove PPE F->G

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.